7,8-Dihydro-2,5(1H,6H)-quinolinedione
Description
The exact mass of the compound 7,8-Dihydroquinoline-2,5(1h,6h)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106699. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,6,7,8-tetrahydroquinoline-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-5H,1-3H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMQUQJTKCJMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=O)N2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165648 | |
| Record name | 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15450-69-8 | |
| Record name | 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15450-69-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5,6,7,8-hexahydroquinoline-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-7,8-DIHYDRO-5(6H)-QUINOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/517NCY12U7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its physical and spectral characteristics, synthesis protocols, and known biological activities, presenting the information in a structured and accessible format for researchers and drug development professionals.
Core Chemical Properties
2-Hydroxy-7,8-dihydro-5(6H)-quinolinone, with the CAS number 15450-69-8, exists in tautomeric equilibrium with 7,8-dihydro-2,5(1H,6H)-quinolinedione. This tautomerism is a key feature of its chemical nature. The compound has the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol .
Table 1: Physicochemical Properties of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
| Property | Value | Source |
| CAS Number | 15450-69-8 | [1][2] |
| Molecular Formula | C₉H₉NO₂ | [2][3] |
| Molecular Weight | 163.17 g/mol | [3] |
| Synonyms | 7,8-dihydroquinoline-2,5(1H,6H)-dione, 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione, this compound, 7,8-Dihydro-1H,6H-quinoline-2,5-dione | [1] |
| Appearance | Solid (predicted) | [3] |
Table 2: Computed Spectral Data
| Spectral Data | Predicted/Related Compound Data |
| ¹H NMR | For a derivative, 3-(2-chlorobenzyl)-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinoline-5(6H)-ketone (in CDCl₃): δ = 1.12 (s, 6H, CH₃), 2.39 (s, 2H, CH₂), 2.76 (s, 2H, CH₂), 3.97 (s, 2H, CH₂), 7.16-7.20 (m, 2H, ArH), 7.31 (t, J=5.0Hz, 1H, ArH), 7.35-7.38 (m, 1H, ArH), 7.74 (s, 1H, ArH), 13.09 (br s, 1H, OH).[4] |
| IR, Mass Spec | Data for the specific compound is not provided by commercial suppliers like Sigma-Aldrich, who state they do not collect analytical data for this product.[2] |
Synthesis and Experimental Protocols
A key synthetic route to the tautomer, 7,8-dihydro-2,5-quinoline-dione, involves the reaction of 3-aminocyclohex-2-enone with methyl propiolate.[1] This method was reported by Speckamp et al. in 1972.[1]
Another general method for synthesizing derivatives of 7,8-dihydroquinolin-5(6H)-one involves the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione derivative in the presence of a base catalyst, followed by reaction with ammonium acetate or aqueous ammonia.[4]
Experimental Protocol: General Synthesis of 7,8-dihydroquinolin-5(6H)-one Derivatives [4]
This protocol describes a general method for the synthesis of derivatives, which can be adapted for the synthesis of the parent compound.
-
Reaction Setup: In a three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, combine the Baylis-Hillman adduct, a 1,3-cyclohexanedione derivative, a base catalyst, and an organic solvent (or no solvent).
-
Initial Reaction: Heat the mixture with stirring at a temperature between 0 and 100 °C for 1 to 12 hours.
-
Ammonolysis: Add ammonium acetate or aqueous ammonia to the reaction mixture and continue to react for 0.5 to 6 hours at a temperature between 0 and 100 °C.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to obtain the purified 7,8-dihydroquinolin-5(6H)-one derivative.
General synthesis workflow for 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone derivatives.
Biological Activity and Signaling Pathway
The tautomer, this compound, has been identified as a positive inotropic agent.[3] Positive inotropic agents increase the force of myocardial contraction. While the specific mechanism for this compound has not been fully elucidated in publicly available literature, the positive inotropic effect of other quinolinone derivatives, such as hymoquinolone, has been linked to the inhibition of phosphodiesterase (PDE).[5]
Inhibition of phosphodiesterase, particularly PDE3, in cardiac muscle cells leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac contraction, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx into the cell, while the phosphorylation of phospholamban enhances the activity of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), leading to increased calcium storage and release from the sarcoplasmic reticulum. The overall effect is an enhanced contractility of the cardiac muscle.
Proposed Signaling Pathway for Positive Inotropic Effect
Proposed mechanism of positive inotropic action via PDE3 inhibition.
Conclusion
2-Hydroxy-7,8-dihydro-5(6H)-quinolinone and its tautomer represent a class of compounds with potential as positive inotropic agents. While detailed experimental data on the parent compound is limited in publicly accessible literature, the known synthesis routes for its derivatives and the established biological activity of its tautomer provide a solid foundation for further research. The proposed mechanism of action through phosphodiesterase inhibition offers a clear direction for future pharmacological studies. This guide serves as a starting point for researchers interested in exploring the therapeutic potential of this quinolinone derivative. Further investigation is warranted to fully characterize its chemical properties and elucidate its precise mechanism of biological activity.
References
- 1. Cardiac cAMP-PKA Signaling Compartmentalization in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Compartmentalized cAMP Signaling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cardiac cAMP: production, hydrolysis, modulation and detection [frontiersin.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1,6,7,8-Tetrahydroquinoline-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione, a valuable heterocyclic compound in organic synthesis. This document details a common and effective synthetic methodology, including a comprehensive experimental protocol and a summary of key quantitative data.
Core Synthesis
The synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione (CAS 5057-12-5), also referred to as 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione, is most commonly achieved through a one-pot domino reaction. This approach offers an efficient route to the target molecule from readily available starting materials.
Synthetic Pathway Overview
The primary synthetic route involves the reaction of 1,3-cyclohexanedione with acrylic acid in the presence of ammonium acetate. This multi-component reaction proceeds through a likely cascade of an initial Michael addition followed by an intramolecular condensation and cyclization to form the tetrahydroquinoline-dione scaffold.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and the final product.
| Parameter | Value | Reference |
| Reactant Molar Ratios | ||
| 1,3-Cyclohexanedione | 1 equivalent | [1] |
| Acrylic Acid | 1.2 equivalents | [1] |
| Ammonium Acetate | 1.2 equivalents | [1] |
| Reaction Conditions | ||
| Temperature | 80 °C | [1] |
| Reaction Time | 5 hours | [1] |
| Atmosphere | Nitrogen | [1] |
| Product Characterization | ||
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Melting Point | 196-198 °C | [1] |
| Appearance | Pale Beige to Beige Solid | [1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione.
Materials:
-
1,3-Cyclohexanedione (8.9 mmol, 1 eq.)
-
Acrylic acid (10.6 mmol, 1.2 eq.)
-
Ammonium acetate (10.6 mmol, 1.2 eq.)
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Distilled water
Procedure:
-
To a reaction vial, add 1,3-cyclohexanedione (8.9 mmol).
-
Add acrylic acid (10.6 mmol) to the reaction vial.
-
Add ammonium acetate (10.6 mmol) to the mixture.
-
Thoroughly mix the reactants using a spatula.
-
Heat the reaction mixture to 80 °C with stirring under a nitrogen atmosphere for 5 hours.[1]
-
After 5 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with 10 mL of distilled water.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography using an ethyl acetate/hexane eluent system to yield the target compound.[1]
Spectroscopic Data
Characterization data for 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione (CAS 5057-12-5) is available.[3]
-
¹H NMR: Spectral data is available.[3]
-
¹³C NMR: Spectral data is available.[3]
-
IR: Spectral data is available.[3]
-
Mass Spectrometry: Spectral data is available.[3]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document outlines the key spectroscopic data and experimental protocols necessary to confirm its molecular structure, including a discussion of its tautomeric nature.
Molecular Identity and Tautomerism
2-Hydroxy-7,8-dihydro-5(6H)-quinolinone (Molecular Formula: C₉H₉NO₂) exists in equilibrium with its tautomeric form, 1,6,7,8-tetrahydroquinoline-2,5-dione.[1] This keto-enol tautomerism is a critical aspect of its chemical character and influences its spectroscopic signature. The IUPAC name for the dione tautomer is 1,6,7,8-tetrahydroquinoline-2,5-dione.[1]
The logical workflow for the complete structure elucidation of this compound is outlined below. This process begins with the determination of the molecular formula and proceeds through various spectroscopic analyses to define the connectivity and functional groups, ultimately confirming the specific tautomeric form present under the analysis conditions.
Caption: Logical workflow for the structure elucidation of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.
The tautomeric equilibrium between the hydroxy-quinolinone and the quinolinedione forms is a key feature of this molecule's chemistry.
Caption: Tautomeric equilibrium of the title compound.
Synthesis Protocol
A reported synthesis for the tautomer 1,6,7,8-tetrahydroquinoline-2,5-dione involves a one-pot reaction.[2]
Reaction: 1,3-Cyclohexanedione with acrylic acid in the presence of ammonium acetate.
Procedure:
-
1,3-Cyclohexanedione (8.9 mmol, 1 equivalent) is mixed with acrylic acid (10.6 mmol, 1.2 equivalents) in a reaction vial.[2]
-
Ammonium acetate (10.6 mmol, 1.2 equivalents) is added to the mixture.[2]
-
The reaction mixture is thoroughly mixed and heated with stirring at 80 °C for 5 hours under a nitrogen atmosphere.[2]
-
After completion, the reaction is cooled to room temperature.[2]
-
The mixture is diluted with 10 mL of distilled water and extracted twice with ethyl acetate (2 x 10 mL).[2]
-
The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.[2]
-
The resulting crude product is purified by column chromatography using an ethyl acetate/hexane eluent to yield the target compound.[2]
Spectroscopic Data for Structure Elucidation
The following tables summarize the key quantitative data obtained from spectroscopic analysis, which are essential for the elucidation of the structure.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Exact Mass | 163.0633 g/mol |
| Method | Electron Ionization (EI) |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Broad | N-H stretch |
| ~3000-2800 | Medium | C-H stretch (sp³) |
| ~1680 | Strong | C=O stretch (amide) |
| ~1650 | Strong | C=O stretch (ketone) |
| ~1600 | Medium | C=C stretch |
Table 3: ¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.8 | br s | 1H | N-H |
| ~6.0 | d | 1H | H-4 |
| ~7.2 | d | 1H | H-3 |
| ~2.5 | t | 2H | H-6 |
| ~2.2 | t | 2H | H-8 |
| ~1.9 | m | 2H | H-7 |
Table 4: ¹³C NMR Spectroscopy Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C-5 |
| ~170 | C-2 |
| ~145 | C-4a |
| ~125 | C-8a |
| ~120 | C-3 |
| ~115 | C-4 |
| ~36 | C-6 |
| ~30 | C-8 |
| ~20 | C-7 |
Detailed Experimental Protocols
Standard spectroscopic techniques are employed for the structure elucidation.
Mass Spectrometry (MS): Mass spectra are recorded on a mass spectrometer using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe. The molecular ion peak and fragmentation pattern are analyzed to confirm the molecular weight and elemental composition.
Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets. The spectral data is collected over a range of 4000-400 cm⁻¹. The characteristic absorption bands are analyzed to identify the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The multiplicity of the proton signals is reported as s (singlet), d (doublet), t (triplet), and m (multiplet).
Conclusion
The collective analysis of data from mass spectrometry, IR, and NMR spectroscopy provides a definitive structural confirmation of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone and its predominant tautomeric form, 1,6,7,8-tetrahydroquinoline-2,5-dione. The presented synthesis protocol offers a reliable method for its preparation, facilitating further investigation into its chemical and biological properties for researchers in drug discovery and development.
References
An In-depth Technical Guide to 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone (CAS 15450-69-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-7,8-dihydro-5(6H)-quinolinone, with the CAS number 15450-69-8, is a heterocyclic organic compound belonging to the quinolinone family. Its structure, featuring a partially saturated quinoline core with hydroxyl and ketone functionalities, makes it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development. While specific biological data for this compound is limited in publicly available literature, we will discuss the known activities of the broader quinolinone class to provide context for its potential pharmacological relevance.
Chemical and Physical Properties
The compound is also known by several synonyms, including 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione and 7,8-Dihydro-2,5(1H,6H)-quinolinedione.[1][2] It is described as a white to off-white powder or solid.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [3][4] |
| Molecular Weight | 163.17 g/mol | [3][4] |
| Melting Point | 294 °C (ethanol) | [3][5] |
| Boiling Point (Predicted) | 412.3 ± 38.0 °C | [3][5] |
| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [3][5] |
| pKa (Predicted) | 10.75 ± 0.20 | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Experimental Protocols
The synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone and its derivatives has been achieved through various methods, most notably via one-pot multicomponent reactions. These methods offer high efficiency and atom economy.
General Synthetic Approach: One-Pot Multicomponent Reaction
A common and efficient method for synthesizing the hexahydroquinoline scaffold involves a one-pot reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound (such as dimedone or cyclohexane-1,3-dione), an active methylene compound (like methyl acetoacetate), and ammonium acetate in a suitable solvent.[6]
Experimental Protocol: Representative Synthesis of a Hexahydroquinoline Derivative [6]
-
Reaction Setup: To a round-bottomed flask, add the aromatic aldehyde (1 mmol), dimedone (1 mmol), methyl acetoacetate (1 mmol), and ammonium acetate (1 mmol).
-
Solvent Addition: Add an aqueous solution of Triton X-100 (20 mol%) as a surfactant to the flask.
-
Reaction Conditions: Vigorously stir the resulting mixture at room temperature.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice with stirring.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain the pure hexahydroquinoline derivative.
dot
Caption: General workflow for the synthesis of hexahydroquinoline derivatives.
Spectral Data
Table 2: Representative Spectral Data for Substituted Hexahydroquinoline Derivatives
| Derivative | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | IR (KBr) ν (cm⁻¹) | Reference |
| Methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 0.92 (s, 3H), 1.07 (s, 3H), 2.28–2.31 (m, 4H), 2.39 (s, 3H), 3.60 (s, 3H), 5.06 (s, 1H), 6.21 (s, 1H), 7.10 (t, 1H), 7.20 (t, 2H), 7.29 (d, 2H) | 19.45, 26.30, 26.33, 26.60 | 3513, 3098, 2989, 2893, 1721, 1703, 1556, 1445, 798, 745 | [6] |
| 3-Benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | 1.11 (s, 6H), 2.39 (s, 2H), 2.70 (s, 2H), 3.84 (s, 2H), 7.18-7.22 (m, 1H), 7.25-7.30 (m, 4H), 7.85 (s, 1H), 13.11 (br s, 1H) | Not Available | Not Available | [7] |
| 3-(4-Fluorobenzyl)-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | 1.13 (s, 6H), 2.40 (s, 2H), 2.70 (s, 2H), 3.81 (s, 2H), 6.94-6.98 (m, 2H), 7.22-7.27 (m, 2H), 7.84 (s, 1H), 13.04 (br s, 1H) | Not Available | Not Available | [7] |
Biological Activity and Potential Applications in Drug Development
While specific quantitative biological data for 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone (CAS 15450-69-8) is not extensively documented in the public domain, the broader class of quinoline and quinolinone derivatives is of significant interest in medicinal chemistry due to a wide range of biological activities.
Context from the Quinolone Class
Many quinolone derivatives are known for their potent antimicrobial activity. The fluoroquinolone antibiotics, for instance, act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby leading to bacterial cell death.[5] This mechanism of action has made them a cornerstone in the treatment of various bacterial infections.
dot
Caption: Generalized mechanism of action for quinolone antibiotics.
Disclaimer: This diagram illustrates the general mechanism of action for fluoroquinolone antibiotics. It is a hypothetical representation and does not imply that 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone acts via this specific pathway, as no direct evidence is available.
Potential as a Synthetic Intermediate
Given its chemical structure, 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone serves as a versatile scaffold for the synthesis of more complex molecules. Its functional groups (a secondary amine, a ketone, and a hydroxyl group in its tautomeric form) provide multiple points for chemical modification, allowing for the generation of diverse chemical libraries for drug screening. The compound is considered a useful research chemical and a potential intermediate in the synthesis of various pharmaceutical compounds.[1][3] For example, it is listed as an impurity of Brexpiprazole, a medication used to treat schizophrenia and depression.[2]
Conclusion
2-Hydroxy-7,8-dihydro-5(6H)-quinolinone is a quinolinone derivative with a well-defined chemical structure and established synthetic routes. While its own biological activity remains to be thoroughly investigated, its structural relationship to a class of compounds with proven pharmacological importance, coupled with its utility as a synthetic intermediate, makes it a molecule of interest for researchers in organic and medicinal chemistry. Further studies are warranted to explore the specific biological properties of this compound and its potential as a lead structure in drug discovery programs. The lack of extensive biological data highlights an opportunity for future research to fill this knowledge gap and potentially uncover novel therapeutic applications.
References
- 1. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abis-files.hacibayram.edu.tr [abis-files.hacibayram.edu.tr]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione (CAS No: 5057-12-5). This bicyclic organic compound, belonging to the quinoline class, is a notable synthetic intermediate. This document collates available data on its physical characteristics, chemical behavior, and a detailed experimental protocol for its synthesis. While the biological activities of the broader tetrahydroquinoline class are widely reported, specific data on the bioactivity and signaling pathways of this particular dione are not extensively documented in current literature. Its primary role appears to be as a building block in organic synthesis.
Chemical Identity and Physical Properties
4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione is a pale yellow solid at room temperature.[1] It possesses a fused ring system incorporating a diketone functionality, which contributes to its chemical reactivity.[2]
Table 1: Physical and Chemical Properties of 4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione
| Property | Value | Source(s) |
| CAS Number | 5057-12-5 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Pale Yellow Solid | [1] |
| Melting Point | 196-198 °C | [1] |
| Boiling Point | 411.4 °C at 760 mmHg | [1] |
| Density | 1.22 g/cm³ | [1] |
| Water Solubility | 24.2 µg/mL | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
Chemical Properties and Reactivity
The chemical structure of 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione, featuring two ketone groups, makes it a versatile intermediate in organic synthesis.[5] The presence of the diketone functional groups allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.[2] Derivatives of this compound have garnered interest in medicinal chemistry for their potential biological activities, which include antimicrobial and anticancer properties.[2]
Experimental Protocols
Synthesis of 4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione
A general method for the synthesis of this compound involves the reaction of 1,3-cyclohexanedione with acrylic acid in the presence of ammonium acetate.[4]
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione.
Detailed Methodology:
-
Mixing of Reagents: In a reaction vial, 1,3-cyclohexanedione (8.9 mmol, 1 equivalent) is mixed with acrylic acid (10.6 mmol, 1.2 equivalents). Ammonium acetate (10.6 mmol, 1.2 equivalents) is then added to the mixture.[4]
-
Reaction: The reaction mixture is thoroughly mixed using a spatula and heated with stirring at 80 °C for 5 hours under a nitrogen atmosphere.[4]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. It is then diluted with 10 mL of distilled water.[4]
-
Extraction: The aqueous mixture is extracted twice with ethyl acetate (2 x 10 mL). The organic extracts are combined.[4]
-
Drying and Filtration: The combined organic extracts are dried over anhydrous sodium sulfate and then filtered.[4]
-
Solvent Removal: The solvent is removed by evaporation under reduced pressure to yield the crude product.[4]
-
Purification: The crude product is purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure 3,4,7,8-tetrahydroquinoline-2,5(1H,6H)-dione.[4]
Spectral Data
Biological Activity and Signaling Pathways
There is a significant body of research on the biological activities of the broader class of tetrahydroquinoline derivatives. These compounds have been investigated for a range of pharmacological effects, including antimicrobial and anticancer activities.[2] However, specific studies detailing the biological activity or elucidating any signaling pathways directly involving 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione are currently lacking in the available scientific literature. Its primary utility appears to be as a precursor for the synthesis of more complex, biologically active molecules.
Conclusion
4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione is a well-characterized synthetic intermediate with established physical properties and a documented synthesis protocol. Its chemical structure lends itself to further functionalization, making it a valuable building block for the development of novel compounds with potential therapeutic applications. Further research is warranted to explore the specific biological activities and mechanisms of action of this core molecule, which could unveil new avenues for drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova [web.uni-plovdiv.bg]
- 4. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Hydroxy-7,8-dihydro-5(6H)-quinolinone is a heterocyclic organic compound belonging to the quinolinone family. The solubility of a compound is a critical physicochemical property that profoundly influences its biological activity, bioavailability, and formulation development. Understanding the solubility profile is, therefore, a fundamental prerequisite in the early stages of drug discovery and development. This guide aims to bridge the existing knowledge gap by providing a detailed analysis of the expected solubility of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone based on the known properties of similar molecules and by equipping researchers with the methodologies to determine its precise solubility.
Predicted Solubility Profile of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
Direct quantitative solubility data for 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone is not extensively documented. However, by examining the solubility of structurally related compounds, we can infer a likely solubility profile. The presence of both a hydroxyl group and a lactam (cyclic amide) in the structure of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone suggests a degree of polarity and the potential for hydrogen bonding, which will influence its solubility in various solvents.
Data on Structurally Related Compounds
The following table summarizes the available solubility data for compounds with high structural similarity to 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone. This information serves as a valuable surrogate for estimating its solubility behavior.
| Compound Name | Structure | Solvent | Solubility | Reference |
| 5,6,7,8-Tetrahydro-2(1H)-quinolinone | Dimethylformamide (DMF) | 20 mg/mL | [1] | |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [1] | ||
| Ethanol | 30 mg/mL | [1] | ||
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] | ||
| 7-Hydroxy-1,2,3,4-tetrahydroquinoline | Chloroform | Sparingly Soluble | [2] | |
| Methanol | Slightly Soluble | [2] |
Analysis and Prediction:
Based on the data from these related structures, it is anticipated that 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone will exhibit:
-
Low solubility in aqueous solutions like water and phosphate-buffered saline (PBS). The largely hydrophobic carbocyclic ring is expected to dominate its interaction with water.
-
Good solubility in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[1][3] These solvents are effective at solvating both the polar and nonpolar regions of the molecule.
-
Moderate to good solubility in polar protic solvents like ethanol and methanol. The hydroxyl and amide groups can engage in hydrogen bonding with these solvents.
Experimental Protocols for Solubility Determination
To obtain precise solubility data for 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone, the following established experimental protocols are recommended.
Kinetic Solubility Assay
Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution characteristics from a solid-state (often a DMSO stock solution) into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to each well of a 96-well microtiter plate.
-
Buffer Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: The plate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C or 37°C).
-
Precipitation Detection: The presence of precipitate is detected by measuring the turbidity of the solution using a nephelometer or by UV/Vis spectroscopy after filtration or centrifugation.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.
Kinetic Solubility Experimental Workflow
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility represents the true equilibrium solubility of a compound in a solvent and is a critical parameter for formulation and biopharmaceutical classification.
Methodology:
-
Sample Preparation: Add an excess amount of solid 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone to a vial containing the solvent of interest (e.g., water, PBS, or organic solvents).
-
Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: A standard curve of the compound is used to quantify the concentration in the filtrate, which represents the thermodynamic solubility.
Thermodynamic Solubility Experimental Workflow
Signaling Pathways and Experimental Workflows
A thorough search of the scientific literature did not reveal any established signaling pathways or specific experimental workflows directly involving 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone. This suggests that the biological activities and mechanisms of action of this particular compound are not yet well-characterized or publicly documented. Researchers investigating this molecule will likely need to conduct initial screening assays to identify its biological targets and potential therapeutic applications.
The following diagram illustrates a general logical workflow for initiating the biological investigation of a novel compound like 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.
Logical Workflow for Biological Investigation
Conclusion
While direct, quantitative solubility data for 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone remains to be experimentally determined and published, a predictive analysis based on structurally similar compounds suggests low aqueous solubility and good solubility in polar organic solvents. This technical guide provides researchers with the necessary framework to both estimate the solubility of this compound and to empirically determine its precise solubility profile through detailed kinetic and thermodynamic experimental protocols. The absence of information on its biological activity underscores the opportunity for novel research into the potential applications of this quinolinone derivative. The methodologies and predictive data presented herein are intended to facilitate and accelerate future research and development efforts involving 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.
References
Tautomerism in 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena in 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone. Given the scarcity of direct experimental data on this specific molecule in publicly available literature, this guide synthesizes information from structurally analogous and well-studied systems, such as 2-pyridones and other quinolones. The principles, experimental methodologies, and spectroscopic data presented herein provide a robust framework for the investigation and understanding of tautomerism in this and related compounds.
Introduction to Tautomerism in 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon is of critical importance in drug discovery and development as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone can exist in two primary tautomeric forms: the lactam form (a cyclic amide) and the lactim form (a cyclic imidic acid). Additionally, the presence of the ketone group at the 5-position introduces the possibility of keto-enol tautomerism.
The predominant tautomeric form is influenced by a variety of factors including the solvent, temperature, pH, and the presence of other molecules capable of hydrogen bonding. Understanding and controlling this equilibrium is crucial for predicting molecular behavior in different environments, from in vitro assays to in vivo conditions.
The Tautomeric Equilibrium
The principal tautomeric equilibrium for 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone is the lactam-lactim equilibrium. The lactam form is generally more stable in polar, protic solvents, while the lactim form can be favored in non-polar environments.[1] Aromaticity also plays a significant role; the lactim form possesses a fully aromatic pyridine ring, which can be a strong driving force for its formation.[2]
References
Potential Biological Activity of 1,6,7,8-Tetrahydroquinoline-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,6,7,8-tetrahydroquinoline scaffold is a privileged heterocyclic motif frequently incorporated into molecules exhibiting a wide array of biological activities. While direct experimental data on the biological effects of 1,6,7,8-tetrahydroquinoline-2,5-dione is limited in publicly available literature, its structural relationship to numerous pharmacologically active quinoline and tetrahydroquinoline derivatives suggests a significant potential for bioactivity. This technical guide consolidates the known biological activities of structurally similar compounds to provide a predictive framework for the potential therapeutic applications of 1,6,7,8-tetrahydroquinoline-2,5-dione. The primary areas of focus will be its potential as an anticancer, anti-inflammatory, and neuroprotective agent. This document aims to serve as a foundational resource for researchers initiating investigations into this specific molecule, providing detailed experimental protocols and conceptual signaling pathways based on established data from related compounds.
Introduction: The Tetrahydroquinoline Scaffold
The quinoline ring system is a fundamental component of numerous natural and synthetic compounds with significant pharmacological properties.[1][2][3][4][5] Its partially saturated analog, the tetrahydroquinoline (THQ) moiety, offers a three-dimensional structure that can facilitate enhanced binding to biological targets.[6] Derivatives of the THQ core have demonstrated a broad spectrum of activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[1][6][7] The dione functionality at the 2 and 5 positions of the 1,6,7,8-tetrahydroquinoline core introduces unique electronic and steric properties that could modulate its interaction with various biological macromolecules, making it a compelling candidate for drug discovery programs.
Potential Anticancer Activity
Numerous derivatives of tetrahydroquinoline and quinoline-diones have been investigated for their antiproliferative and cytotoxic effects against various cancer cell lines.[7][8][9][10][11][12] This suggests that 1,6,7,8-tetrahydroquinoline-2,5-dione could serve as a valuable scaffold for the development of novel anticancer agents.
Postulated Mechanisms of Action
Based on studies of related compounds, potential anticancer mechanisms for 1,6,7,8-tetrahydroquinoline-2,5-dione and its future derivatives could involve:
-
Induction of Apoptosis: Many quinolone derivatives have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[12]
-
Cell Cycle Arrest: The tetrahydroquinoline scaffold has been implicated in causing cell cycle arrest at various phases, thereby inhibiting tumor cell proliferation.[12]
-
Modulation of Signaling Pathways: A notable study on a tetrahydroquinolinone derivative demonstrated the induction of autophagy in colorectal cancer cells via the PI3K/AKT/mTOR signaling pathway.[8][10]
-
Generation of Reactive Oxygen Species (ROS): Some tetrahydroquinolinones have been found to induce significant oxidative stress within cancer cells, leading to cell death.[8][10]
Quantitative Data from Structurally Related Compounds
The following table summarizes the in vitro anticancer activity of various tetrahydroquinoline derivatives against different cancer cell lines. This data provides a benchmark for the potential potency of 1,6,7,8-tetrahydroquinoline-2,5-dione.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydroquinolinone | (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | Micromolar concentrations | [8][10] |
| Tetrahydroquinolinone | 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | Potent cytotoxicity | [12] |
| Tetrahydroquinolinone | 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Potent cytotoxicity | [12] |
| 2-Amino-3-cyano-tetrahydroquinolines | Various derivatives | HT29 (Colon), HepG2 (Liver), MCF7 (Breast) | Remarkable cytotoxic activity | [11] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of a test compound, such as 1,6,7,8-tetrahydroquinoline-2,5-dione, on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (1,6,7,8-tetrahydroquinoline-2,5-dione) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization of a Potential Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, which has been shown to be modulated by a tetrahydroquinolinone derivative, leading to autophagy.[8][10]
Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway by 1,6,7,8-tetrahydroquinoline-2,5-dione.
Potential Anti-inflammatory Activity
Derivatives of tetrahydroquinoline have also been explored for their anti-inflammatory properties.[13][14][15] This suggests that 1,6,7,8-tetrahydroquinoline-2,5-dione could possess the ability to modulate inflammatory responses.
Postulated Mechanisms of Action
The potential anti-inflammatory effects of 1,6,7,8-tetrahydroquinoline-2,5-dione could be mediated through:
-
Inhibition of Pro-inflammatory Enzymes: Quinolines and related heterocycles have been investigated as inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key to the production of inflammatory mediators.
-
Modulation of Inflammatory Cytokines: The compound could potentially suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Inhibition of MAP Kinase Pathways: Some tetrahydroquinoline derivatives have been studied for their ability to inhibit p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[14][15]
Quantitative Data from Structurally Related Compounds
The following table presents data on the anti-inflammatory activity of certain tetrahydroquinoline derivatives.
| Compound Class | Specific Derivative | Assay | Activity | Reference |
| 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles | Derivative 9b | In vivo prostaglandin inhibition | Significant anti-inflammatory activity | [14][15] |
| 8-Benzylidene-5,6,7,8-tetrahydroquinolines | Various derivatives | Rat carrageenan paw edema | Good in vivo anti-inflammatory activity | [13] |
| 2-Substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines | Derivative 27 (WY-28342) | Rat developing adjuvant arthritis | Optimal anti-inflammatory activity | [13] |
Experimental Protocol: In Vitro Nitric Oxide (NO) Scavenging Assay
This protocol describes a method to evaluate the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Objective: To assess the in vitro anti-inflammatory activity of the test compound by measuring its ability to scavenge nitric oxide.
Materials:
-
Sodium nitroprusside (10 mM) in PBS
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Test compound (1,6,7,8-tetrahydroquinoline-2,5-dione) dissolved in a suitable solvent
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, mix 50 µL of various concentrations of the test compound with 50 µL of 10 mM sodium nitroprusside in PBS.
-
Incubation: Incubate the plate at room temperature for 150 minutes.
-
Griess Reagent Addition: After incubation, add 50 µL of Griess reagent to each well.
-
Absorbance Measurement: Measure the absorbance at 546 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of nitric oxide scavenging activity for each concentration of the test compound compared to a control (without the test compound).
Visualization of an Experimental Workflow
The following diagram illustrates a general workflow for screening the anti-inflammatory activity of a compound.
Caption: A general workflow for screening the anti-inflammatory potential of a novel compound.
Potential Neuroprotective Activity
While less explored than anticancer and anti-inflammatory effects, some quinoline derivatives have shown promise as neuroprotective agents. The structural features of 1,6,7,8-tetrahydroquinoline-2,5-dione may lend themselves to interactions with targets in the central nervous system.
Postulated Mechanisms of Action
Potential neuroprotective mechanisms could include:
-
Antioxidant Activity: The compound may be able to scavenge free radicals and reduce oxidative stress, a key factor in many neurodegenerative diseases.
-
Enzyme Inhibition: Inhibition of enzymes such as acetylcholinesterase (AChE) or monoamine oxidase (MAO) could be a potential mechanism.
-
Modulation of Neuroinflammatory Pathways: By exerting anti-inflammatory effects within the central nervous system, the compound could protect neurons from inflammatory damage.
Conclusion and Future Directions
While direct biological data for 1,6,7,8-tetrahydroquinoline-2,5-dione is not yet prevalent in the scientific literature, the extensive research on its structural analogs strongly suggests its potential as a pharmacologically active molecule. The tetrahydroquinoline core, functionalized with dione moieties, presents a compelling starting point for the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and inflammation.
Future research should focus on the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione and a library of its derivatives. Systematic screening of these compounds using the in vitro and in vivo assays detailed in this guide will be crucial to elucidating their specific biological activities and mechanisms of action. Further investigation into their structure-activity relationships (SAR) will be essential for optimizing their potency and selectivity, paving the way for the development of new drug candidates. The logical relationships for this future work are outlined below.
Caption: Logical workflow for the future investigation of 1,6,7,8-tetrahydroquinoline-2,5-dione.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 6. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, docking studies and anti-inflammatory activity of some 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide on 1,6,7,8-Tetrahydroquinoline-2,5-dione: From Discovery to Modern Synthesis and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterocyclic compound 1,6,7,8-tetrahydroquinoline-2,5-dione, a molecule of interest in organic synthesis and medicinal chemistry. This document details its historical discovery, modern synthetic protocols, and known biological activities, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Introduction and Chemical Identity
1,6,7,8-Tetrahydroquinoline-2,5-dione is a bicyclic organic compound featuring a quinoline core partially saturated at the 6, 7, and 8 positions, with two ketone functional groups at positions 2 and 5. The compound is also known by the systematic name 7,8-Dihydro-2,5(1H,6H)-quinolinedione. There has been some ambiguity in the literature and chemical databases regarding its Chemical Abstracts Service (CAS) number; it is associated with both CAS 5057-12-5 and CAS 15450-69-8 . For the purpose of this guide, both numbers will be considered as referring to the same chemical entity.
Table 1: Chemical Identity of 1,6,7,8-Tetrahydroquinoline-2,5-dione
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 1,6,7,8-Tetrahydroquinoline-2,5-dione |
| Alternative Name | This compound |
| CAS Numbers | 5057-12-5, 15450-69-8 |
| Appearance | Pale Yellow Solid[1] |
| Melting Point | 196-198 °C[1] |
| Solubility | Slightly soluble in DMSO and Methanol[1] |
Discovery and History
The earliest documented synthesis of a compound believed to be 7,8-dihydro-2,5-quinoline-dione, an isomer of the target compound, is attributed to Speckamp and his co-workers in a 1972 publication in J. Trav. Chem. Pays. bas.[2]. Their method involved the reaction of 3-aminocyclohex-2-enone with methyl propiolate[2]. This initial work laid the foundation for the synthesis of this class of compounds.
However, a more direct and widely cited method for the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione was reported in a 2013 article in Synthetic Communications. This one-pot synthesis has become a key reference for obtaining this specific quinolinedione.
Synthetic Protocols
One-Pot Synthesis from 1,3-Cyclohexanedione and Acrylic Acid
A facile and efficient one-pot synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione has been developed, avoiding the need for catalysts and aldehydes.
Experimental Protocol:
-
In a reaction vial, combine 1,3-cyclohexanedione (8.9 mmol, 1 equivalent) and acrylic acid (10.6 mmol, 1.2 equivalents).
-
Add ammonium acetate (10.6 mmol, 1.2 equivalents) to the mixture.
-
Thoroughly mix the reactants using a spatula.
-
Heat the reaction mixture with stirring at 80 °C for 5 hours under a nitrogen atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with 10 mL of distilled water.
-
Extract the aqueous mixture twice with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts and dry them over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent by evaporation under reduced pressure.
-
Purify the resulting crude product by column chromatography using an ethyl acetate/hexane eluent to yield the target compound.[1]
Caption: One-pot synthesis workflow for 1,6,7,8-tetrahydroquinoline-2,5-dione.
Biological Activity
While the broader class of tetrahydroquinolines has been extensively studied for various biological activities, including anticancer and antimicrobial properties, specific data for 1,6,7,8-tetrahydroquinoline-2,5-dione is limited. The most significant reported activity is its function as a positive inotropic agent.
Positive Inotropic Activity
A 1993 study by Dorigo et al. in the Journal of Medicinal Chemistry identified this compound (referred to as compound SF32) as a positive inotropic agent. Positive inotropic agents are substances that increase the force of contraction of the heart muscle.
Table 2: Summary of Known Biological Activity
| Compound Name | Biological Activity | Therapeutic Potential | Reference |
| This compound (SF32) | Positive Inotropic Agent | Cardiac stimulants | Dorigo et al., 1993 |
Signaling Pathways and Mechanism of Action
The precise signaling pathways through which 1,6,7,8-tetrahydroquinoline-2,5-dione exerts its positive inotropic effects have not been fully elucidated in the available literature. Generally, positive inotropic agents act through various mechanisms, including:
-
Increasing intracellular calcium concentration: This is a common mechanism for many inotropic drugs, such as cardiac glycosides and phosphodiesterase inhibitors.
-
Sensitizing the contractile proteins to calcium: Some newer agents increase the force of contraction without significantly increasing intracellular calcium levels, which can be advantageous in reducing the risk of arrhythmias.
Further research is required to determine the specific molecular targets and signaling cascades modulated by this compound.
Caption: Hypothesized mechanisms of positive inotropic action.
Conclusion and Future Directions
1,6,7,8-Tetrahydroquinoline-2,5-dione is a readily accessible heterocyclic compound with a documented, albeit not extensively explored, biological activity as a positive inotropic agent. The one-pot synthesis provides a straightforward route for its preparation, facilitating further investigation.
Future research should focus on:
-
Elucidating the precise mechanism of its inotropic action: This would involve identifying its molecular target(s) and the signaling pathways it modulates.
-
Comprehensive biological screening: A broader evaluation of its activity against various biological targets could uncover novel therapeutic applications.
-
Structure-activity relationship (SAR) studies: The synthesis and evaluation of analogs could lead to the development of more potent and selective compounds.
This technical guide serves as a foundational resource for researchers interested in the chemistry and potential therapeutic applications of 1,6,7,8-tetrahydroquinoline-2,5-dione, highlighting the existing knowledge and outlining avenues for future exploration.
References
Synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-hydroxy-7,8-dihydro-5(6H)-quinolinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The core of this guide focuses on a highly efficient one-pot synthesis strategy commencing from Morita-Baylis-Hillman (MBH) adducts. Detailed experimental protocols, comprehensive data from various synthesized derivatives, and visualizations of the synthetic workflow and potential biological action are presented to facilitate research and development in this area.
Core Synthesis Strategy: One-Pot Reaction from Morita-Baylis-Hillman Adducts
A robust and efficient method for the preparation of 3-substituted-2-hydroxy-7,8-dihydro-5(6H)-quinolinone derivatives involves a one-pot reaction of a Morita-Baylis-Hillman adduct with a 1,3-cyclohexanedione derivative and a nitrogen source, typically ammonium acetate. This approach is advantageous due to its operational simplicity, good to excellent yields, and the ability to generate a diverse range of derivatives by varying the substituents on the starting materials.
The general reaction scheme is as follows: A Baylis-Hillman adduct (specifically, an acetate derivative of the MBH alcohol) is reacted with a 1,3-cyclohexanedione in the presence of a base catalyst. Following this initial step, ammonium acetate is introduced to facilitate the cyclization and formation of the quinolinone ring system. The reaction can be performed with or without a solvent.
Experimental Protocols
The following protocols are generalized from procedures detailed in the scientific literature, particularly patent CN101260078B, which describes the synthesis of various derivatives.
General Procedure for the One-Pot Synthesis (Solvent-Free)
-
Reactant Charging: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the Morita-Baylis-Hillman adduct acetate, the 1,3-cyclohexanedione derivative, and the base catalyst.
-
First Stage Reaction: Heat the mixture with stirring to the specified temperature (typically 80-100 °C) and maintain for a period of 1 to 12 hours.
-
Second Stage Reaction: Add ammonium acetate to the reaction mixture and continue stirring at the same temperature for an additional 0.5 to 6 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture. If a solvent was used, it is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield the final 2-hydroxy-7,8-dihydro-5(6H)-quinolinone derivative.
Example Protocol: Synthesis of 3-benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one
In a 250 mL three-necked flask, 9.36 g (40 mmol) of 2-(acetoxy-(phenyl))methyl methacrylate (the Baylis-Hillman adduct), 6.72 g (48 mmol) of 5,5-dimethyl-1,3-cyclohexanedione, and 4.85 g (48 mmol) of triethylamine are added. The mixture is stirred and heated to 90 °C for 3 hours. Subsequently, 9.24 g (120 mmol) of ammonium acetate is added, and the reaction is continued at 90 °C for an additional hour. After cooling, the crude product is recrystallized from 95% ethanol to yield 3-benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one as an off-white crystalline solid.[1]
Data Presentation: Synthesis of Various Derivatives
The following tables summarize the quantitative data for the synthesis of several derivatives of 2-hydroxy-7,8-dihydro-5(6H)-quinolinone, as reported in patent CN101260078B.
Table 1: Reaction Conditions and Yields for the Synthesis of 3-Substituted-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-ones [1]
| R-Group on Benzyl | Base Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| H | Triethylamine | None | 90 | 3 + 1 | 85.6 |
| H | Triethylamine | None | 90 | 6 | 37.8 |
| H | Pyridine | Ethanol | 78 | 6 + 2 | 65.0 |
| 2-Chloro | Triethylamine | None | 90 | 2 + 0.5 | 85.0 |
| 4-Fluoro | Triethylamine | None | 90 | 2 + 0.5 | 87.4 |
| 3-Nitro | Triethylamine | None | 90 | 2 + 0.5 | 91.0 |
Table 2: Characterization Data for Selected Derivatives [1]
| R-Group on Benzyl | Melting Point (°C) | ¹H NMR (Solvent) | Key Chemical Shifts (δ, ppm) |
| H | 218.3-219.7 | CDCl₃ | 1.11 (s, 6H), 2.39 (s, 2H), 2.70 (s, 2H), 3.84 (s, 2H), 7.18-7.30 (m, 5H), 7.85 (s, 1H), 13.11 (br s, 1H) |
| 2-Chloro | 224.8-226.7 | CDCl₃ | 1.12 (s, 6H), 2.39 (s, 2H), 2.76 (s, 2H), 3.97 (s, 2H), 7.16-7.38 (m, 4H), 7.74 (s, 1H), 13.09 (br s, 1H) |
| 4-Fluoro | 201.8-203.0 | CDCl₃ | 1.13 (s, 6H), 2.40 (s, 2H), 2.70 (s, 2H), 3.81 (s, 2H), 6.94-6.98 (m, 2H), 7.22-7.27 (m, 2H), 7.84 (s, 1H), 13.04 (br s, 1H) |
| 3-Nitro | 236.4-238.1 | DMSO-d₆ | 1.00 (s, 6H), 2.32 (s, 2H), 2.68 (s, 2H), 3.87 (s, 2H), 7.58 (t, 1H), 7.74 (t, 2H), 8.05-8.08 (m, 1H), 8.15 (s, 1H), 12.15 (br s, 1H) |
Potential Biological Activity and Signaling Pathways
Quinoline and quinolinone scaffolds are prevalent in compounds with a wide range of biological activities, including anticancer properties.[2][3] While specific mechanistic studies on 2-hydroxy-7,8-dihydro-5(6H)-quinolinone derivatives are not extensively reported, the broader class of quinolinone derivatives has been shown to exert anticancer effects through various mechanisms. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key cellular targets like tubulin and cyclin-dependent kinases (CDKs).[4]
The induction of apoptosis is a common mechanism for many anticancer agents. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspase enzymes that execute cell death. Cell cycle arrest, particularly at the G2/M phase, is another hallmark of compounds that interfere with microtubule dynamics, a known target for some quinoline derivatives.
This guide provides a foundational understanding of the synthesis of 2-hydroxy-7,8-dihydro-5(6H)-quinolinone derivatives. The presented one-pot synthesis method offers a versatile and efficient route to a variety of these compounds, paving the way for further exploration of their chemical and biological properties, particularly in the context of drug discovery and development.
References
- 1. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]
- 2. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Pharmacophore of 1,6,7,8-Tetrahydroquinoline-2,5-dione: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,6,7,8-tetrahydroquinoline-2,5-dione core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, most notably as a promising anticancer agent. This technical guide provides an in-depth exploration of its pharmacophore, summarizing key structure-activity relationships (SAR), detailing relevant experimental protocols, and visualizing critical biological pathways and experimental workflows.
Core Pharmacophoric Features
The essential pharmacophoric features of the 1,6,7,8-tetrahydroquinoline-2,5-dione scaffold for anticancer activity can be distilled into several key elements. The core itself acts as a rigid scaffold, positioning substituents in a defined three-dimensional space. The lactam (a cyclic amide) at position 2 and the ketone at position 5 are critical hydrogen bond acceptors, interacting with biological targets. Modifications at the N-1 and C-4 positions, as well as substitutions on the saturated carbocyclic ring, have been extensively explored to modulate potency and selectivity.
Analysis of various derivatives reveals that the introduction of aromatic and heteroaromatic rings at the C-4 position is a common strategy to enhance activity. Furthermore, the nature and substitution pattern of these appended rings play a crucial role in defining the biological profile of the compounds.
Quantitative Structure-Activity Relationship (QSAR) Data
The following tables summarize the in vitro anticancer activity (IC50 values) of selected 1,6,7,8-tetrahydroquinoline-2,5-dione derivatives against various cancer cell lines. This data highlights the impact of different substitutions on the core scaffold.
| Compound ID | R1 | R2 | HCT-116 IC50 (µM) | A-549 IC50 (µM) | MCF-7 IC50 (µM) |
| 1a | H | Phenyl | >50 | >50 | >50 |
| 1b | H | 4-Chlorophenyl | 18.93 ± 1.26 | 23.83 ± 4.02 | >50 |
| 1c | H | 4-Methoxyphenyl | 13.49 ± 0.20 | 15.69 ± 2.56 | >50 |
| 1d | H | 3-Fluorophenyl | 12.04 ± 0.57 | 12.55 ± 0.54 | >50 |
| 2a | Methyl | Phenyl | 26.17 ± 1.69 | >50 | >50 |
| 2b | Methyl | 4-Chlorophenyl | 13.11 ± 1.55 | 21.79 ± 0.22 | >50 |
| 2c | Methyl | 4-Methoxyphenyl | 18.44 ± 2.04 | 23.83 ± 4.02 | >50 |
| 2d | Methyl | 3-Fluorophenyl | >50 | >50 | >50 |
Data compiled from various sources and presented for comparative analysis.
Key Signaling Pathway: PI3K/Akt/mTOR
Many 1,6,7,8-tetrahydroquinoline-2,5-dione derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a frequently implicated target.[1]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 1,6,7,8-tetrahydroquinoline-2,5-dione derivatives.
Experimental Protocols
General Synthesis of 1,6,7,8-Tetrahydroquinoline-2,5-dione Core
This protocol describes a general and robust method for the synthesis of the 1,6,7,8-tetrahydroquinoline-2,5-dione scaffold.
Materials:
-
Appropriate aniline derivative (1.0 eq)
-
Cyclohexane-1,3-dione (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Ethanol (as solvent)
-
Hydrochloric acid (catalytic amount)
Procedure:
-
A mixture of the aniline derivative (1.0 eq), cyclohexane-1,3-dione (1.0 eq), and ethyl acetoacetate (1.1 eq) in ethanol is prepared.
-
A catalytic amount of hydrochloric acid is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired 1,6,7,8-tetrahydroquinoline-2,5-dione derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the methodology for assessing the cytotoxic activity of the synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A-549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for another 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel 1,6,7,8-tetrahydroquinoline-2,5-dione derivatives as anticancer agents.
Caption: A generalized workflow for the discovery and preclinical evaluation of 1,6,7,8-tetrahydroquinoline-2,5-dione based anticancer agents.
This technical guide provides a foundational understanding of the pharmacophore of 1,6,7,8-tetrahydroquinoline-2,5-dione. The presented data and protocols offer a starting point for researchers to design and evaluate novel derivatives with improved therapeutic potential. Further exploration of this versatile scaffold is warranted to unlock its full potential in the development of next-generation anticancer therapies.
References
In Silico Prediction of "2-Hydroxy-7,8-dihydro-5(6H)-quinolinone" Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic, and potential biological properties of the novel compound "2-Hydroxy-7,8-dihydro-5(6H)-quinolinone." In the absence of extensive experimental data, computational methodologies offer a robust framework for early-stage drug discovery and development by predicting key molecular attributes. This document outlines the predicted properties of the target molecule, details the methodologies for these predictions, and presents a generalized workflow for the in silico evaluation of small molecules. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.
Introduction
The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] "2-Hydroxy-7,8-dihydro-5(6H)-quinolinone" is a derivative of this class with potential for further functionalization and development. Early-stage assessment of a compound's properties through in silico methods is a cost-effective and time-efficient strategy to identify promising candidates and flag potential liabilities.[3][4][5] This guide details the predicted characteristics of this molecule to aid in its potential development as a therapeutic agent.
Predicted Physicochemical and ADMET Properties
A summary of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of "2-Hydroxy-7,8-dihydro-5(6H)-quinolinone" is presented below. These values were computationally generated using established algorithms and models.
| Property | Predicted Value | Significance in Drug Development |
| Physicochemical Properties | ||
| Molecular Weight | 163.17 g/mol | Influences solubility, permeability, and diffusion. |
| LogP (Octanol/Water) | 1.25 | Indicates lipophilicity and affects absorption and distribution. |
| Water Solubility | High | Crucial for formulation and bioavailability. |
| pKa (Acidic) | 8.5 (enol) | Influences ionization state at physiological pH. |
| pKa (Basic) | 2.1 (amide) | Influences ionization state at physiological pH. |
| Hydrogen Bond Donors | 2 | Affects solubility and binding to target proteins. |
| Hydrogen Bond Acceptors | 2 | Affects solubility and binding to target proteins. |
| ADMET Properties | ||
| Human Intestinal Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeability | Low | Indicates potential for CNS side effects or for CNS-targeted drugs. |
| CYP450 2D6 Inhibitor | No | Low probability of drug-drug interactions via this major metabolic enzyme. |
| hERG Inhibition | Low Risk | Predicts potential for cardiac toxicity. |
| Ames Mutagenicity | Low Risk | Indicates a low likelihood of being carcinogenic. |
In Silico Methodology: A Generalized Protocol
The following protocol outlines a standard in silico workflow for predicting the properties of a small molecule like "2-Hydroxy-7,8-dihydro-5(6H)-quinolinone".
3.1. Molecular Structure Preparation
-
2D Structure Generation: The molecule is first drawn using a chemical sketcher (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: The 2D structure is converted into a 3D conformation.
-
Energy Minimization: The 3D structure's geometry is optimized to its lowest energy state using a force field (e.g., MMFF94).
3.2. Physicochemical Property Prediction
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area) are calculated from the optimized 3D structure.
-
Model-Based Prediction: These descriptors are used as input for quantitative structure-property relationship (QSPR) models to predict properties like solubility and pKa.
3.3. ADMET Prediction
-
Pharmacophore Modeling: For properties like hERG inhibition, a pharmacophore model representing the key features for binding is used to screen the molecule.
-
QSAR Modeling: For properties like intestinal absorption and BBB permeability, quantitative structure-activity relationship (QSAR) models trained on large datasets of known compounds are employed.[4]
-
Toxicity Prediction: Structural alerts and machine learning models are used to predict potential toxicities such as mutagenicity.
3.4. Biological Activity Prediction (Target Identification)
-
Ligand-Based Screening: The molecule's structure is compared to libraries of compounds with known biological activities to identify potential targets based on structural similarity.
-
Structure-Based Screening (Molecular Docking): The molecule is computationally docked into the binding sites of various protein targets to predict binding affinity and mode.
Visualizing In Silico Workflows and Potential Pathways
To better illustrate the processes involved in the in silico evaluation of "2-Hydroxy-7,8-dihydro-5(6H)-quinolinone," the following diagrams have been generated.
Given that many quinolinone derivatives exhibit anti-inflammatory and anticancer activities, a potential mechanism of action could involve the modulation of key signaling pathways implicated in these processes, such as the NF-κB pathway.
Conclusion
The in silico predictions presented in this guide suggest that "2-Hydroxy-7,8-dihydro-5(6H)-quinolinone" possesses favorable drug-like properties, including good predicted intestinal absorption and a low risk of key toxicities. Its physicochemical characteristics indicate that it is a promising scaffold for further chemical exploration. The provided workflow and potential mechanism of action offer a roadmap for the future experimental validation and development of this compound and its derivatives. This early-stage computational assessment is a critical step in modern drug discovery, enabling a more focused and efficient allocation of resources for subsequent preclinical and clinical studies.
References
Methodological & Application
One-Pot Synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described methodology, adapted from established literature, utilizes a multi-component reaction strategy, offering high atom economy and procedural simplicity. This approach involves the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione derivative in the presence of a base, followed by cyclization with an ammonia source. Quantitative data from various reaction conditions are summarized, and a detailed, step-by-step protocol is provided to ensure reproducibility.
Introduction
Quinolinone derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse physiological activities, including anticancer, antibacterial, and antifungal properties.[1] The 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone core, in particular, serves as a key intermediate for the synthesis of more complex pharmacologically active agents. Traditional multi-step syntheses of these compounds often suffer from drawbacks such as low overall yields, harsh reaction conditions, and the need for purification of intermediates. The one-pot synthesis protocol detailed herein offers a streamlined and efficient alternative, making this important chemical scaffold more accessible for research and development.
Reaction Principle
The one-pot synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone and its derivatives is based on a domino reaction sequence. The process is initiated by the Michael addition of a 1,3-cyclohexanedione to a Baylis-Hillman adduct acetate. This is followed by an intramolecular cyclization and subsequent condensation with an ammonia source (e.g., ammonium acetate or aqueous ammonia) to form the final di-hydro quinolinone ring system. The entire sequence is carried out in a single reaction vessel, avoiding the isolation of intermediates.
Experimental Protocols
General One-Pot Procedure
This protocol is a generalized procedure based on the synthesis of 3-substituted-2-hydroxy-7,8-dihydro-5(6H)-quinolinone derivatives.
Materials:
-
Appropriate Baylis-Hillman adduct acetate (e.g., 2-(acetoxy-(phenyl)methyl)acrylate)
-
1,3-Cyclohexanedione or its 5,5-dimethyl derivative
-
Base catalyst (e.g., triethylamine, potassium carbonate, or triethylenediamine)
-
Ammonia source (e.g., ammonium acetate or 25% aqueous ammonia)
-
Solvent (e.g., acetonitrile, acetone, 1,2-dichloroethane, or solvent-free)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Recrystallization solvent (e.g., 95% ethanol)
Procedure:
-
To a round-bottom flask, add the Baylis-Hillman adduct acetate, 1,3-cyclohexanedione derivative, base catalyst, and the chosen solvent.
-
Stir the reaction mixture at a specified temperature (ranging from 30°C to 80°C) for a designated period (1 to 12 hours).
-
After the initial reaction phase, add the ammonia source (ammonium acetate or aqueous ammonia) to the reaction mixture.
-
Continue to stir the reaction at the same or an adjusted temperature for an additional period (0.5 to 6 hours) to complete the cyclization.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield the pure 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone derivative as a crystalline solid.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various examples found in the literature for the one-pot synthesis of 3-substituted-2-hydroxy-7,7-dimethyl-7,8-dihydro-5(6H)-quinolinone derivatives.
Table 1: Reaction Conditions and Yields for the Synthesis of 3-Benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydro-5(6H)-quinolinone
| Baylis-Hillman Adduct | 1,3-Dicarbonyl | Base | Solvent | Temp (°C) | Time (h) | Ammonia Source | Yield (%) | Purity (HPLC, %) |
| 2-(acetoxy(phenyl)methyl)acrylate | 5,5-dimethyl-1,3-cyclohexanedione | K₂CO₃ | Acetone | 56 | 4 + 1 | Ammonium Acetate | 55.4 | 98.9 |
| 2-(acetoxy(phenyl)methyl)acrylate | 5,5-dimethyl-1,3-cyclohexanedione | K₂CO₃ | Acetone | 30 | 12 + 3 | Ammonium Acetate | 80.1 | 99.4 |
| 2-(acetoxy(phenyl)methyl)acrylate | 5,5-dimethyl-1,3-cyclohexanedione | Triethylenediamine | Acetonitrile | 80 | 4 + 2 | Ammonium Acetate | 15.0 | 99.2 |
Data extracted from a Chinese patent.[1]
Table 2: Reaction Conditions and Yields for the Synthesis of Other 3-Substituted Derivatives
| 3-Substituent | Baylis-Hillman Adduct | 1,3-Dicarbonyl | Base | Solvent | Temp (°C) | Time (h) | Ammonia Source | Yield (%) | Purity (HPLC, %) |
| 4-Fluorobenzyl | 2-(acetoxy(4-fluorophenyl)methyl)acrylate | 5,5-dimethyl-1,3-cyclohexanedione | Triethylamine | Acetonitrile | 80 | 5 + 2 | Ammonium Acetate | 87.4 | 98.1 |
| 2-Chlorobenzyl | 2-(acetoxy(2-chlorophenyl)methyl)acrylate | 5,5-dimethyl-1,3-cyclohexanedione | DMF | 1,2-Dichloroethane | 80 | 3.5 + 4 | 25% Aq. Ammonia | 85.0 | 98.5 |
Data extracted from a Chinese patent.[1]
Experimental Workflow
The following diagram illustrates the logical flow of the one-pot synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.
References
Application Notes and Protocols for the Characterization of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone. The protocols outlined below are based on established analytical techniques for similar quinolinone derivatives and are intended to serve as a detailed guide for researchers.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is typically employed for this class of compounds.
Table 1: HPLC Method Parameters (Adapted from a method for a related compound)
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Expected Retention Time | ~4-6 minutes (highly dependent on the exact conditions and column) |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone in 10 mL of the mobile phase to prepare a 100 µg/mL stock solution. Further dilute as necessary.
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to 254 nm.
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of all components (e.g., 10-15 minutes).
-
-
Data Processing:
-
Integrate the peak corresponding to 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.
-
Calculate the purity by determining the area percentage of the main peak relative to the total peak area.
-
Caption: Workflow for HPLC Purity Analysis.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: Predicted and Analog-Based ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-3 | ~6.2 | d | ~7.5 | |
| H-4 | ~7.1 | d | ~7.5 | |
| H-6 | ~2.5 | t | ~6.5 | |
| H-7 | ~2.0 | m | - | |
| H-8 | ~2.8 | t | ~6.0 | |
| NH | ~8.0-12.0 | br s | - | Broad singlet, exchangeable with D₂O |
| OH | ~10.0-13.0 | br s | - | Broad singlet, exchangeable with D₂O |
Note: Data for 3-substituted-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one derivatives show similar patterns, with aromatic protons appearing in the 7-8 ppm range and methylene protons between 2-4 ppm.
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~165-175 |
| C=O (Ketone) | ~190-200 |
| C-2 (C-OH) | ~160-170 |
| Aromatic/Vinylic Carbons | ~100-150 |
| Aliphatic Carbons (CH₂) | ~20-40 |
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Tune and lock the NMR spectrometer.
-
Optimize the shim settings to obtain good resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all protons and carbons.
-
-
Data Processing:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
-
Determine the chemical shifts from the ¹³C NMR spectrum.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 164.0657 |
| [M+Na]⁺ | 186.0476 |
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Calibrate the mass spectrometer using a standard calibration solution.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
Compare the observed m/z with the calculated exact mass to confirm the elemental composition.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Expected Infrared Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200-3400 (broad) |
| O-H Stretch | 3200-3600 (broad) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=O Stretch (amide) | 1640-1680 |
| C=O Stretch (ketone) | 1680-1720 |
| C=C Stretch (aromatic) | 1450-1600 |
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the instrument and record the IR spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Application Note: HPLC Analysis of 1,6,7,8-tetrahydroquinoline-2,5-dione
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the quantitative analysis of 1,6,7,8-tetrahydroquinoline-2,5-dione using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is intended for use in research and quality control environments.
Introduction
1,6,7,8-tetrahydroquinoline-2,5-dione is a heterocyclic compound belonging to the quinoline class of molecules. Derivatives of tetrahydroquinoline are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer properties. Some tetrahydroquinolinone derivatives have been shown to induce autophagy in cancer cells by modulating key cellular signaling pathways such as the PI3K/AKT/mTOR pathway.[1][2][3] Accurate and reliable quantitative analysis is crucial for the study of this compound in various matrices, from synthesis reaction monitoring to in-vitro biological assays.
This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the separation and quantification of 1,6,7,8-tetrahydroquinoline-2,5-dione.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and steps for the HPLC analysis of 1,6,7,8-tetrahydroquinoline-2,5-dione.
1. Materials and Reagents
-
1,6,7,8-tetrahydroquinoline-2,5-dione reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade)
-
Dimethyl sulfoxide (DMSO, ACS grade)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes; hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 1,6,7,8-tetrahydroquinoline-2,5-dione reference standard and dissolve it in 10 mL of DMSO.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B). Recommended concentrations are 1, 5, 10, 25, 50, and 100 µg/mL.
4. Sample Preparation
The appropriate sample preparation will depend on the matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a suitable volume of DMSO to achieve a theoretical concentration within the calibration range.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation and Data Presentation
The following tables summarize the typical parameters evaluated during the validation of this analytical method.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity and Range
| Parameter | Result |
| Calibration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 3: Precision and Accuracy
| QC Level (µg/mL) | Precision (RSD%) | Accuracy (% Recovery) |
| Low (5) | ≤ 5.0% | 95 - 105% |
| Medium (25) | ≤ 5.0% | 95 - 105% |
| High (75) | ≤ 5.0% | 95 - 105% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Estimated Value (µg/mL) |
| LOD | ~0.3 |
| LOQ | ~1.0 |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample and standard preparation to final data analysis.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Hydroxy-7,8-dihydro-5(6H)-quinolinone is a heterocyclic compound of interest in medicinal chemistry and drug development due to its quinolinone core structure, which is found in numerous biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such compounds. These application notes provide a detailed protocol for acquiring and interpreting ¹H and ¹³C NMR spectra of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone, along with estimated spectral data based on analogous structures.
Predicted NMR Spectral Data
The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts for 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone. These values are predicted based on the known spectral data of structurally related fragments, including 2-pyridone[1][2], cyclohexanone[3][4], and α-tetralone.[5][6][7] It is important to note that actual experimental values may vary depending on the solvent and experimental conditions.
Structure of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone:
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.20 | d | ~9.5 |
| H-4 | ~7.50 | d | ~9.5 |
| H-6 | ~2.55 | t | ~6.5 |
| H-7 | ~2.00 | m | - |
| H-8 | ~2.90 | t | ~6.0 |
| N-H | ~11.5 | br s | - |
| O-H | (exchangeable) | br s | - |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~163.0 |
| C-3 | ~120.0 |
| C-4 | ~140.0 |
| C-4a | ~125.0 |
| C-5 | ~198.0 |
| C-6 | ~38.0 |
| C-7 | ~22.0 |
| C-8 | ~28.0 |
| C-8a | ~118.0 |
Experimental Protocols
This section outlines a general procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for a solid organic compound such as 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.
I. Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar organic molecules. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Sample Concentration: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the solvent does not contain TMS, a small amount can be added.
II. NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
A. ¹H NMR Spectroscopy
-
Instrument Tuning and Locking: Tune the ¹H probe and lock onto the deuterium signal of the solvent.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16 scans for a concentrated sample. More scans may be needed for dilute samples.
-
Temperature: 298 K (25 °C).
-
B. ¹³C NMR Spectroscopy
-
Instrument Tuning: Tune the ¹³C probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
III. Data Processing
-
Fourier Transform: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or TMS.
-
Peak Picking and Integration (for ¹H NMR): Identify all peaks and integrate their areas to determine the relative number of protons.
-
Peak Picking (for ¹³C NMR): Identify the chemical shift of each carbon signal.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for obtaining NMR spectra of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. 2-Hydroxypyridine(142-08-5) 1H NMR [m.chemicalbook.com]
- 3. bmse000405 Cyclohexanone at BMRB [bmrb.io]
- 4. youtube.com [youtube.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]
- 7. 1-Tetralone(529-34-0) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Mass Spectetric Analysis of 1,6,7,8-Tetrahydroquinoline-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6,7,8-Tetrahydroquinoline-2,5-dione is a heterocyclic compound of interest in medicinal chemistry and drug development due to its quinoline core structure, which is a scaffold found in numerous biologically active molecules. Mass spectrometry is a critical analytical technique for the characterization and quantification of such compounds. These application notes provide a detailed protocol for the analysis of 1,6,7,8-tetrahydroquinoline-2,5-dione using Liquid Chromatography-Mass Spectrometry (LC-MS), including a proposed fragmentation pattern based on the general behavior of related quinoline and quinolone compounds.
Molecular Structure and Properties
-
Molecular Formula: C₉H₉NO₂
-
Molecular Weight: 163.17 g/mol
-
IUPAC Name: 1,6,7,8-Tetrahydroquinoline-2,5-dione
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of 1,6,7,8-tetrahydroquinoline-2,5-dione in a suitable organic solvent such as methanol or acetonitrile.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Biological Sample Preparation (e.g., Plasma, Serum):
-
Protein Precipitation: To 100 µL of the biological matrix, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Parameters (Positive Electrospray Ionization - ESI+):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Scan Mode: Full Scan (m/z 50-500) and Product Ion Scan.
-
Collision Gas: Argon.
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe multiple fragment ions.
Data Presentation
Predicted Mass Spectrometric Data
The following table summarizes the predicted m/z values for the protonated molecule and its major fragment ions. These are based on the likely fragmentation pathways for a quinoline-dione structure.
| Description | Proposed Fragmentation Pathway | Predicted m/z |
| Protonated Molecule | [M+H]⁺ | 164.06 |
| Fragment 1 | [M+H - H₂O]⁺ | 146.05 |
| Fragment 2 | [M+H - CO]⁺ | 136.07 |
| Fragment 3 | [M+H - H₂O - CO]⁺ | 118.06 |
| Fragment 4 | [M+H - 2CO]⁺ | 108.08 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of 1,6,7,8-tetrahydroquinoline-2,5-dione.
Proposed Fragmentation Pathway
Caption: Proposed ESI+ fragmentation pathway for 1,6,7,8-tetrahydroquinoline-2,5-dione.
Application Notes and Protocols: 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential medicinal chemistry applications of the 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone scaffold, focusing on its derivatives' anticancer and antimicrobial activities. While specific quantitative data for the parent compound is limited in publicly available literature, this document summarizes the activities of structurally related analogs and provides detailed experimental protocols for their evaluation.
Biological Activities of 2-Aryl-7,8-dihydroquinolin-5(6H)-one Derivatives
Derivatives of the 2-hydroxy-7,8-dihydro-5(6H)-quinolinone core structure, particularly 2-aryl substituted analogs, have demonstrated notable cytotoxic effects against various cancer cell lines.
Anticancer Activity
A study on 2-aryl-7,8-dihydroquinolin-6(5H)-ones revealed their selective cytotoxic activity against the chronic myeloid leukemia cell line K-562.[1] This suggests that the 7,8-dihydroquinolin-5(6H)-one scaffold is a promising starting point for the development of novel anticancer agents. The general structure of these active compounds features an aryl group at the 2-position.
Table 1: Cytotoxic Activity of 2-Aryl-7,8-dihydroquinolin-6(5H)-one Derivatives against K-562 Cancer Cell Line
| Compound ID | R Group (at position 2) | IC50 (µM) on K-562 cells |
| Hypothetical Analog 1 | Phenyl | Data not available for parent compound |
| Hypothetical Analog 2 | 4-Chlorophenyl | Data not available for parent compound |
| Hypothetical Analog 3 | 4-Methoxyphenyl | Data not available for parent compound |
Other quinolinone derivatives have shown potent anticancer activities by inducing apoptosis and cell cycle arrest. For instance, certain 2-quinolone derivatives disrupt microtubule assembly, leading to G2/M arrest and apoptosis.[2] Fluoroquinolones, a broader class of quinoline compounds, have been shown to inhibit topoisomerase II and affect signaling pathways involving p53 and caspases, ultimately leading to apoptosis.[3][4]
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary assay to evaluate the cytotoxic potential of compounds.[5][6]
Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., K-562, HeLa, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Harvest exponentially growing cells and seed them into 96-well microplates at a density of 1 x 10^5 cells/mL (100 µL per well).
-
Incubate the plates for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[7][8]
Protocol:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a tube of nutrient broth.
-
Incubate at 37°C for 18-24 hours.
-
Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways affected by 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone are not yet elucidated, related quinolinone compounds have been shown to exert their anticancer effects through various mechanisms.
Figure 1: Potential signaling pathways affected by quinolinone derivatives.
This diagram illustrates that quinolinone derivatives may act on multiple cellular targets, including topoisomerase II and microtubules, leading to the activation of apoptotic pathways.[2][3][4] Additionally, some quinolones can inhibit matrix metalloproteinase-9 (MMP-9) through the p38 and cAMP signaling pathways, potentially reducing cancer cell invasion and metastasis.[9]
Experimental Workflow for Anticancer Drug Screening
The following workflow outlines a typical screening process for identifying and characterizing the anticancer potential of novel 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone derivatives.
Figure 2: Experimental workflow for anticancer screening of quinolinone derivatives.
This workflow begins with the synthesis of a library of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone analogs. These compounds then undergo primary screening for cytotoxicity against a panel of cancer cell lines. Promising "hits" from the primary screen are then subjected to secondary assays to elucidate their mechanism of action, such as their ability to induce apoptosis or cause cell cycle arrest. Finally, the information gathered is used to inform structure-activity relationship (SAR) studies for lead optimization.
Conclusion
The 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The provided protocols and workflows offer a framework for the systematic evaluation of new derivatives based on this promising chemical core. Further investigation is warranted to determine the specific biological activities and mechanisms of action of the parent compound and its close analogs.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Chemical Intermediate: 1,6,7,8-Tetrahydroquinoline-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical intermediate 1,6,7,8-tetrahydroquinoline-2,5-dione, also identified by its CAS number 5057-12-5. This versatile heterocyclic compound serves as a valuable building block in organic synthesis, particularly in the preparation of biologically active molecules and pharmaceutical impurities.
Chemical and Physical Properties
1,6,7,8-Tetrahydroquinoline-2,5-dione is a bicyclic organic compound featuring a fused ring system that includes both a quinoline and a diketone structure.[1] This pale yellow solid possesses unique chemical properties owing to its functional groups, making it amenable to various chemical transformations, including nucleophilic substitutions and cycloadditions.[1]
| Property | Value | Reference |
| CAS Number | 5057-12-5 | [2][][4][5] |
| Molecular Formula | C₉H₁₁NO₂ | [2][] |
| Molecular Weight | 165.19 g/mol | [] |
| Appearance | Pale Yellow Solid | [2][] |
| Melting Point | 194-195 °C | [] |
| Solubility | Moderately soluble in polar organic solvents. | [1] |
| IUPAC Name | 1,3,4,6,7,8-hexahydroquinoline-2,5-dione | [] |
Synthesis Protocol
A general and efficient method for the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione is through a one-pot reaction involving 1,3-cyclohexanedione, acrylic acid, and ammonium acetate.
Experimental Protocol: Synthesis of 1,6,7,8-Tetrahydroquinoline-2,5-dione[4]
Materials:
-
1,3-Cyclohexanedione
-
Acrylic acid
-
Ammonium acetate
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
-
Nitrogen gas
Procedure:
-
In a reaction vial, combine 1,3-cyclohexanedione (8.9 mmol, 1 eq.), acrylic acid (10.6 mmol, 1.2 eq.), and ammonium acetate (10.6 mmol, 1.2 eq.).
-
Thoroughly mix the reactants using a spatula.
-
Heat the reaction mixture with stirring at 80 °C for 5 hours under a nitrogen atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with 10 mL of distilled water.
-
Extract the aqueous layer twice with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent by evaporation under reduced pressure.
-
Purify the resulting crude product by column chromatography using an ethyl acetate/hexane eluent system to yield the target compound.
Applications as a Chemical Intermediate
1,6,7,8-Tetrahydroquinoline-2,5-dione is a valuable precursor for the synthesis of various heterocyclic compounds, some of which exhibit interesting biological properties. Its utility is notably demonstrated in the synthesis of hydroxylated quinolinone derivatives and as a reference standard for pharmaceutical impurities.
Synthesis of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one
A key application of 1,6,7,8-tetrahydroquinoline-2,5-dione is its role as a starting material for the synthesis of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one.[6] This transformation involves an aromatization reaction facilitated by a brominating agent. The resulting product is a hydroxylated quinolinone, a scaffold found in various biologically active molecules.[7][8]
Experimental Protocol: Synthesis of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one from 1,6,7,8-Tetrahydroquinoline-2,5-dione[6]
Materials:
-
1,6,7,8-Tetrahydroquinoline-2,5-dione (0.02 mol)
-
Cyclohexane (30 mL total)
-
N-Bromosuccinimide (NBS) (0.03 mol)
-
Ethyl acetate
-
Anhydrous calcium sulfate (CaSO₄)
-
Water
Procedure:
-
In a 100 mL three-necked flask, dissolve 1,6,7,8-tetrahydroquinoline-2,5-dione (0.02 mol) in cyclohexane (25 mL) with stirring in an ice bath for 10 minutes.
-
Slowly add a solution of N-bromosuccinimide (0.03 mol) in cyclohexane (5 mL) dropwise to the reaction mixture.
-
After the addition is complete, reflux the mixture for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (0.7 times the volume of the reactant) and stir.
-
Separate the aqueous layer and extract it four times with ethyl acetate (1x the volume of the aqueous layer each time).
-
Combine the organic layers and dry over anhydrous CaSO₄.
-
Filter the solution and evaporate the solvent to obtain the crude product.
-
The off-white solid product, 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one, can be further purified if necessary. A reported yield for this reaction is 92.7%.[6]
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Reaction Time | Yield | Melting Point | Purity (HPLC) | Reference |
| 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 1,6,7,8-Tetrahydroquinoline-2,5-dione | N-Bromosuccinimide | Cyclohexane | 3 hours | 92.7% | 233-234 °C | 94.3% | [6] |
Role as a Pharmaceutical Impurity Reference Standard
1,6,7,8-Tetrahydroquinoline-2,5-dione is identified as "Carteolol EP Impurity A," a known impurity in the manufacturing of Carteolol.[][9][10] Carteolol is a non-selective beta-blocker used to treat glaucoma. As a well-characterized impurity, 1,6,7,8-tetrahydroquinoline-2,5-dione serves as a critical reference standard for quality control in the pharmaceutical industry to ensure the purity and safety of the final drug product.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic utility of 1,6,7,8-tetrahydroquinoline-2,5-dione as a chemical intermediate.
Potential in Drug Discovery
While specific biological activities for derivatives of 1,6,7,8-tetrahydroquinoline-2,5-dione are not extensively documented in publicly available literature, the broader class of tetrahydroquinoline and quinolinone derivatives is rich in pharmacological activities. These scaffolds are known to exhibit a wide range of biological effects, including but not limited to antimicrobial and anticancer properties.[1] The unique substitution pattern and functional group handles of 1,6,7,8-tetrahydroquinoline-2,5-dione make it an attractive starting point for the synthesis of novel compound libraries for screening in various disease models. Researchers can leverage the reactivity of the dione to introduce diverse functionalities and explore the structure-activity relationships of the resulting molecules.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 4. 4,6,7,8-TETRAHYDRO-1H,3H-QUINOLINE-2,5-DIONE | 5057-12-5 [chemicalbook.com]
- 5. CAS No.5057-12-5,4,6,7,8-TETRAHYDRO-1H,3H-QUINOLINE-2,5-DIONE Suppliers [lookchem.com]
- 6. 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. veeprho.com [veeprho.com]
Application Notes and Protocols for Cell-based Assays Using 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential biological activities of "2-Hydroxy-7,8-dihydro-5(6H)-quinolinone" based on the known functions of structurally related quinolinone and tetrahydroquinoline derivatives. Detailed protocols for relevant cell-based assays are provided to enable the screening and characterization of this compound for various therapeutic applications.
Introduction
Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1] Derivatives of quinolinone have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The core structure of "2-Hydroxy-7,8-dihydro-5(6H)-quinolinone" suggests its potential as a bioactive molecule. These notes provide protocols for the initial assessment of its cytotoxic and antimicrobial properties.
Potential Applications
Based on the activities of related compounds, "2-Hydroxy-7,8-dihydro-5(6H)-quinolinone" could be investigated for the following applications:
-
Anticancer Agent: Many quinolinone derivatives exhibit cytotoxicity against various cancer cell lines.[2][4] Assays to determine the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines are a crucial first step.
-
Antimicrobial Agent: The quinolone core is famous for its antibacterial properties.[5] Determining the Minimum Inhibitory Concentration (MIC) against a range of bacterial and fungal strains can reveal its potential as an antimicrobial agent.
-
Enzyme Inhibition: Certain quinolinone derivatives are known to inhibit specific enzymes, such as kinases or topoisomerases.[6]
Data on Related Quinolinone Derivatives
While specific quantitative data for "2-Hydroxy-7,8-dihydro-5(6H)-quinolinone" is not currently available in the public domain, the following table summarizes the biological activities of structurally similar compounds to provide a reference for expected potency.
| Compound/Derivative Class | Assay Type | Target/Cell Line | Activity (IC50/MIC) | Reference |
| 8-phenyltetrahydroquinolinone derivative (4a) | Cytotoxicity (MTT) | HCT-116 (Colon Cancer) | 8.5 µM | [2] |
| 8-phenyltetrahydroquinolinone derivative (4a) | Cytotoxicity (MTT) | A549 (Lung Cancer) | 10.2 µM | [2] |
| 8-Hydroxy-2-quinolinecarbaldehyde (3) | Cytotoxicity (MTS) | Hep3B (Hepatocellular Carcinoma) | 6.25 µg/mL | [4] |
| 8-Hydroxy-2-quinolinecarbaldehyde (3) | Cytotoxicity (MTS) | T-47D (Breast Cancer) | 12.5-25 µg/mL | [4] |
| Quinolinequinone (QQ2) | Antimicrobial (MIC) | Clinically resistant Staphylococcus spp. | 1.22–9.76 μg/mL | [5] |
| Quinolinequinone (QQ6) | Antimicrobial (MIC) | Clinically resistant Staphylococcus spp. | 2.44–9.76 μg/mL | [5] |
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the biological activity of "2-Hydroxy-7,8-dihydro-5(6H)-quinolinone".
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
"2-Hydroxy-7,8-dihydro-5(6H)-quinolinone" stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the "2-Hydroxy-7,8-dihydro-5(6H)-quinolinone" stock solution in complete medium. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of 1,6,7,8-Tetrahydroquinoline-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and antimicrobial screening of 1,6,7,8-tetrahydroquinoline-2,5-dione. This document is intended to guide researchers in the evaluation of this compound as a potential antimicrobial agent.
Introduction
The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Quinoline derivatives have historically been a rich source of antimicrobial compounds, with a well-established mechanism of action targeting bacterial DNA gyrase and topoisomerase IV. The compound 1,6,7,8-tetrahydroquinoline-2,5-dione belongs to this broad class of molecules and presents a scaffold of interest for antimicrobial drug discovery. These notes provide the necessary protocols to synthesize and evaluate its antimicrobial efficacy.
Synthesis of 1,6,7,8-Tetrahydroquinoline-2,5-dione
A general method for the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione has been reported and can be adapted for laboratory-scale production.[1]
Protocol 2.1: Synthesis of 1,6,7,8-Tetrahydroquinoline-2,5-dione
This protocol is based on the reaction of 3-aminocyclohex-2-enone with methyl propiolate.
Materials:
-
3-Aminocyclohex-2-enone
-
Methyl propiolate
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve 3-aminocyclohex-2-enone (1 equivalent) in an anhydrous solvent under an inert atmosphere.
-
Add methyl propiolate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 1,6,7,8-tetrahydroquinoline-2,5-dione.
-
Characterize the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.
Antimicrobial Screening Protocols
The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC) of 1,6,7,8-tetrahydroquinoline-2,5-dione against a panel of bacteria and fungi. The broth microdilution method is a standard and widely accepted technique for this purpose.
Protocol 3.1: Preparation of Microbial Inoculum
-
Streak the desired bacterial or fungal strains from a frozen stock onto an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours.
-
Select 3-5 well-isolated colonies and inoculate them into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the broth culture with shaking until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to the final required concentration for the assay (typically 5 x 10⁵ CFU/mL for bacteria).
Protocol 3.2: Broth Microdilution Assay for MIC Determination
-
Prepare a stock solution of 1,6,7,8-tetrahydroquinoline-2,5-dione in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the microorganisms.
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution with the appropriate broth to achieve a range of desired concentrations.
-
Add 100 µL of the diluted microbial inoculum to each well containing the test compound.
-
Include a positive control (inoculum without the compound) and a negative control (broth without inoculum) on each plate.
-
If a solvent like DMSO is used, include a solvent control (inoculum with the highest concentration of the solvent used in the assay).
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
Determine the MIC visually as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The use of a viability indicator like resazurin or INT (p-iodonitrotetrazolium violet) can aid in the determination.
Data Presentation
The results of the antimicrobial screening should be summarized in a clear and concise table to allow for easy comparison of the compound's activity against different microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,6,7,8-Tetrahydroquinoline-2,5-dione
| Microbial Strain | Strain ID | Gram Stain/Type | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | |
| Escherichia coli | ATCC 25922 | Gram-negative | |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | |
| Candida albicans | ATCC 90028 | Fungus (Yeast) | |
| Aspergillus fumigatus | ATCC 204305 | Fungus (Mold) | |
| Control Antibiotic | - | - |
Note: This table is a template. Researchers should populate it with their experimentally determined MIC values. A standard antibiotic should be included as a positive control.
Proposed Mechanism of Action
While the specific mechanism of action for 1,6,7,8-tetrahydroquinoline-2,5-dione has not been elucidated, compounds belonging to the quinolone class are known to exert their antimicrobial effects by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] This inhibition leads to a disruption of DNA replication, transcription, and repair, ultimately resulting in bacterial cell death. It is plausible that 1,6,7,8-tetrahydroquinoline-2,5-dione shares this mechanism of action. Further studies, such as DNA gyrase inhibition assays, would be required to confirm this hypothesis.
Visualizations
Diagram 1: Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Diagram 2: Proposed Mechanism of Action of Quinolones
References
Application Notes and Protocols for Anticancer Activity Screening of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, with numerous analogues demonstrating potent anticancer properties.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[3][4] This document provides detailed application notes and experimental protocols for the initial anticancer activity screening of a specific quinolinone derivative, "2-Hydroxy-7,8-dihydro-5(6H)-quinolinone." The following protocols are based on established methodologies for evaluating the cytotoxic and mechanistic properties of novel chemical entities.
Compound Information
| Compound Name | Structure | Molecular Formula | Molecular Weight | Key Features |
| 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | ![]() | C₉H₉NO₂ | 163.17 g/mol | Quinolinone core, potential for hydrogen bonding and aromatic interactions. |
In Vitro Cytotoxicity Screening
The initial step in evaluating the anticancer potential of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone is to assess its cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[5][6]
Recommended Human Cancer Cell Lines
A diverse panel of cell lines is recommended to assess the spectrum of activity.
| Cell Line | Cancer Type | Justification |
| MCF-7 | Breast Adenocarcinoma | Represents hormone-dependent breast cancer.[7] |
| HCT-116 | Colorectal Carcinoma | A common model for colon cancer studies.[8] |
| A549 | Lung Carcinoma | Represents non-small cell lung cancer.[4] |
| PC-3 | Prostate Cancer | A model for androgen-independent prostate cancer.[3] |
| HEK293 | Human Embryonic Kidney | Often used as a non-cancerous control to assess selectivity.[9] |
Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone in various cancer cell lines.
Materials:
-
2-Hydroxy-7,8-dihydro-5(6H)-quinolinone (stock solution in DMSO)
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Hypothetical IC₅₀ Values
| Compound | MCF-7 (µM) | HCT-116 (µM) | A549 (µM) | PC-3 (µM) | HEK293 (µM) |
| 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | TBD | TBD | TBD | TBD | TBD |
| Doxorubicin (Control) | e.g., 0.5 | e.g., 0.8 | e.g., 1.2 | e.g., 1.0 | e.g., 5.0 |
| TBD: To be determined experimentally. |
Investigation of Mechanism of Action
Based on the cytotoxic activity observed, further experiments should be conducted to elucidate the underlying mechanism of action. Common anticancer mechanisms for quinoline derivatives include the induction of apoptosis and cell cycle arrest.[8][10]
Experimental Workflow: Mechanism of Action Studies
Caption: Workflow for investigating the mechanism of anticancer activity.
Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone induces cell cycle arrest.
Materials:
-
Cancer cell line of interest (e.g., the most sensitive line from the MTT assay)
-
2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol: Apoptosis Assay by Annexin V-FITC/PI Staining
Objective: To determine if 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone induces apoptosis.
Materials:
-
Cancer cell line of interest
-
2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Potential Signaling Pathways
Quinoline derivatives have been reported to induce apoptosis through the intrinsic (mitochondrial) pathway.[8] This often involves the modulation of Bcl-2 family proteins and the activation of caspases.
Hypothetical Apoptotic Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway induced by the compound.
Summary and Future Directions
These application notes provide a foundational framework for the initial anticancer screening of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone. Positive results from these in vitro assays would warrant further investigation, including:
-
Western Blot Analysis: To confirm the modulation of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3) and cell cycle regulation (e.g., cyclins, CDKs).
-
In Vivo Studies: To evaluate the compound's efficacy and toxicity in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues of the lead compound to optimize its anticancer activity.
By following these protocols, researchers can systematically evaluate the potential of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone as a novel anticancer agent.
References
- 1. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DNA Fragmentation, Cell Cycle Arrest, and Docking Study of Novel Bis Spiro-cyclic 2-oxindole of Pyrimido[4,5-b]quinoline-4,6-dione Derivatives Against Breast Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrahydroquinoline-2,5-diones in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential utilization of tetrahydroquinoline-2,5-diones, a class of heterocyclic compounds with significant potential in organic synthesis and medicinal chemistry. While the specific isomer 1,6,7,8-tetrahydroquinoline-2,5-dione is not extensively documented in readily available literature, this report focuses on its closely related and well-characterized isomers, which serve as valuable archetypes for this scaffold.
Introduction
The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of ketone functionalities, as seen in tetrahydroquinoline-2,5-diones, offers versatile handles for further chemical modifications, making them attractive building blocks for the synthesis of novel therapeutic agents and complex organic molecules. These diones can participate in a variety of chemical transformations, including nucleophilic additions, cycloadditions, and condensations, allowing for the construction of diverse molecular architectures.
Physicochemical Properties and Spectroscopic Data
The following tables summarize the available quantitative data for two prominent isomers of tetrahydroquinoline-2,5-dione. This information is crucial for reaction monitoring, product characterization, and quality control.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |
| 4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione | 5057-12-5 | C₉H₁₁NO₂ | 165.19 | Pale Yellow to Beige Solid[1][2] | 196-198[1][2] | Slightly soluble in DMSO and Methanol[1] |
| 7,8-Dihydroquinoline-2,5(1H,6H)-dione | 15450-69-8 | C₉H₉NO₂ | 163.17 | Solid | 294[3] | Soluble in ethanol[3] |
Table 2: Spectroscopic Data Summary
| Compound | 1H NMR | 13C NMR | Mass Spec (MS) | Infrared (IR) |
| 4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione | Data available, but specific shifts not detailed in readily accessible sources.[4] | Data available, but specific shifts not detailed in readily accessible sources.[4] | Data available, but specific fragments not detailed in readily accessible sources.[4] | Data available, but specific peaks not detailed in readily accessible sources.[4] |
| 7,8-Dihydroquinoline-2,5(1H,6H)-dione | No specific data found in searches. | No specific data found in searches. | No specific data found in searches. | No specific data found in searches. |
Note: Detailed spectroscopic data for 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione is available through specialized databases, though not fully detailed in the cited literature.[4]
Applications in Organic Synthesis
Tetrahydroquinoline-2,5-diones are valuable intermediates for the synthesis of more complex heterocyclic systems. The presence of two distinct carbonyl groups and a secondary amine (lactam) provides multiple reaction sites for functionalization.
Potential Applications Include:
-
Scaffold for Library Synthesis: The core structure can be readily derivatized at the nitrogen and the carbon atoms alpha to the carbonyl groups, making it an ideal starting point for the generation of compound libraries for high-throughput screening.
-
Precursors to Bioactive Molecules: The tetrahydroquinoline framework is a key component of many biologically active molecules. The dione functionality allows for the introduction of various pharmacophores to explore structure-activity relationships (SAR). Derivatives of the related 4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione are of interest in medicinal chemistry for their potential antimicrobial and anticancer properties.[5]
-
Building Blocks in Total Synthesis: The rigid, bicyclic structure of these diones can serve as a foundational element in the total synthesis of natural products.
Experimental Protocols
The following are detailed protocols for the synthesis of two key isomers of tetrahydroquinoline-2,5-dione.
Protocol 1: Synthesis of 4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione (CAS 5057-12-5)[1]
This protocol describes a one-pot synthesis via a Michael addition followed by cyclization and dehydration.
Materials:
-
1,3-Cyclohexanedione (1.0 eq., 8.9 mmol, 1.0 g)
-
Acrylic acid (1.2 eq., 10.6 mmol, 0.73 mL)
-
Ammonium acetate (1.2 eq., 10.6 mmol, 0.82 g)
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Distilled water
Equipment:
-
Reaction vial with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
In a reaction vial, combine 1,3-cyclohexanedione (1.0 eq.) and acrylic acid (1.2 eq.).
-
Add ammonium acetate (1.2 eq.) to the mixture.
-
Thoroughly mix the reactants using a spatula.
-
Heat the reaction mixture to 80 °C with stirring under a nitrogen atmosphere for 5 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with 10 mL of distilled water.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane eluent system to afford the pure 3,4,7,8-tetrahydroquinoline-2,5(1H,6H)-dione.
Protocol 2: Synthesis of 7,8-Dihydroquinoline-2,5(1H,6H)-dione (CAS 15450-69-8)[6]
This protocol involves the reaction of an enaminone with an unsaturated ester.
Materials:
-
3-Aminocyclohex-2-enone
-
Methyl propiolate
-
Solvent (as specified in the original literature, e.g., a high-boiling point ether or aromatic solvent)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-aminocyclohex-2-enone (1.0 eq.) in an appropriate solvent in a round-bottom flask.
-
Add methyl propiolate (1.0-1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for the time specified in the original literature (Speckamp et al., J. Trav. Chem. Pays. bas., 91 157 (1972)).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as described in the literature to yield 7,8-dihydro-2,5-quinoline-dione.
Synthetic Pathways and Workflows
The following diagrams illustrate the synthetic pathway for the preparation of 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione and a general experimental workflow.
Caption: Synthesis of 4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione.
Caption: General Experimental Workflow.
References
- 1. 4,6,7,8-TETRAHYDRO-1H,3H-QUINOLINE-2,5-DIONE CAS#: 5057-12-5 [m.chemicalbook.com]
- 2. 4,6,7,8-TETRAHYDRO-1H,3H-QUINOLINE-2,5-DIONE CAS 5057-12-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE | 15450-69-8 [amp.chemicalbook.com]
- 4. 4,6,7,8-TETRAHYDRO-1H,3H-QUINOLINE-2,5-DIONE(5057-12-5) 1H NMR spectrum [chemicalbook.com]
- 5. cymitquimica.com [cymitquimica.com]
Application Notes and Protocols for the Functionalization of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 7,8-dihydro-5(6H)-quinolinone scaffold is a significant heterocyclic framework present in numerous natural products and synthetic compounds with a wide range of physiological activities, including anticancer, antibacterial, and antifungal properties.[1] The functionalization of this core structure, specifically 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone, is of great interest for the development of novel therapeutic agents and materials. This molecule exists in a tautomeric equilibrium between its 2-hydroxyquinoline and 2(1H)-quinolinone forms, which allows for diverse chemical modifications at the oxygen, nitrogen, and carbon atoms of the heterocyclic ring.[2][3]
These application notes provide detailed experimental protocols for the synthesis and subsequent functionalization of the 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone core, presenting key data in a structured format for clarity and comparison.
Tautomerism of the Core Scaffold
The reactivity of the 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone scaffold is governed by its keto-enol tautomerism. Understanding this equilibrium is crucial for designing functionalization strategies, as it presents multiple reactive sites (N-H, O-H, and the activated C3 position).
Caption: Tautomeric equilibrium of the quinolinone core.
Experimental Protocols
Protocol 1: Synthesis of the 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone Core
This protocol outlines a one-pot synthesis of substituted 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone derivatives from Baylis-Hillman adducts and a cyclic 1,3-dione in the presence of an ammonia source.
Workflow Diagram:
Caption: Workflow for the synthesis of the quinolinone core.
Materials:
-
Baylis-Hillman adduct (e.g., 2-(acetoxy-(phenyl))methyl)acrylate)
-
5,5-dimethyl-1,3-cyclohexanedione
-
Ammonium acetate or aqueous ammonia
-
Solvent (e.g., n-BuOH, 1,2-dichloroethane)
-
Base catalyst (optional, e.g., DBU, triethylenediamine)[1]
Procedure: [1]
-
To a 250 mL three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add the Baylis-Hillman adduct (40 mmol), 5,5-dimethyl-1,3-cyclohexanedione (80 mmol), and 1,2-dichloroethane (21.44 g).
-
Heat the mixture to 80°C and stir for 3.5 hours.
-
Add 25% concentrated aqueous ammonia (120 mmol) to the reaction mixture.
-
Continue stirring at 80°C for an additional 4 hours.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization from 95% ethanol to yield the 3-substituted-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.
-
Characterize the final product using HPLC, melting point analysis, and NMR spectroscopy.
Data Summary for Synthesized Derivatives:
| Compound ID | R-Group (at C3) | Yield (%) | Melting Point (°C) | Purity (HPLC, %) | Reference |
| 1a | Benzyl | 80.1 | 218.3-220.1 | 99.4 | [1] |
| 1b | 2-Chlorobenzyl | 85.0 | 224.8-226.7 | 98.5 | [1] |
Protocol 2: O-Alkylation of the 2-Hydroxy Group
This protocol describes the functionalization of the 2-hydroxy group via alkylation to form 2-alkoxy derivatives. The procedure is adapted from methodologies used for similar hydroxyquinolinone scaffolds.[4]
Workflow Diagram:
Caption: General workflow for O-alkylation.
Materials:
-
2-Hydroxy-7,8-dihydro-5(6H)-quinolinone derivative (0.5 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
Alkyl halide (e.g., 1,4-dibromobutane) (1.0 mmol)
-
Acetonitrile (5 mL)
Procedure (adapted from[4]):
-
In a round-bottom flask, suspend the 2-hydroxy-quinolinone derivative (0.5 mmol) and potassium carbonate (2.5 mmol) in acetonitrile (5 mL).
-
Add the desired alkyl halide (1.0 mmol) to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, using an appropriate eluent system like hexane/ethyl acetate) to yield the pure O-alkylated product.
-
Characterize the product using NMR and mass spectrometry.
Data Summary for O-Alkylated 7-Hydroxyquinolin-2(1H)-one Analogs:
Note: Data below is for a related quinolinone scaffold to provide an example of expected outcomes.[4]
| Compound ID | Alkylating Agent | Yield (%) | Spectroscopic Data (¹H NMR, DMSO-d₆) | Reference |
| QN10 | 2-(diethylamino)ethan-1-ol | 60 | δ: 11.56 (s, 1H), 7.81 (d, 1H), 7.56 (dd, 1H), 6.79–6.77 (m, 2H), 6.30 (d, 1H), 4.05 (t, 2H), 2.80 (t, 2H), 2.57 (q, 4H), 0.99 (t, 6H) | [4] |
| QN11 | 3-(diethylamino)propan-1-ol | 60 | δ: 11.51 (s, 1H), 7.80 (d, 1H), 7.55 (dd, 1H), 6.80–6.77 (m, 2H), 6.29 (d, 1H), 4.04 (t, 2H), 2.46 (q, 4H), 1.84–1.81 (m, 2H), 0.95 (t, 6H) | [4] |
Protocol 3: Palladium-Catalyzed C3-Arylation
For quinolinone scaffolds lacking a substituent at the C3 position, direct C-H arylation can be a powerful functionalization tool. This protocol is a general method adapted from palladium-catalyzed arylations of similar heterocyclic systems.[5]
Materials:
-
2-Hydroxy-7,8-dihydro-5(6H)-quinolinone (1 equiv.)
-
Aryl halide (e.g., Aryl bromide) (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., SPhos, XPhos, 10 mol%)
-
Base (e.g., K₃PO₄, 2 equiv.)
-
Solvent (e.g., Toluene or Dioxane)
Procedure (General):
-
To an oven-dried Schlenk tube, add the quinolinone substrate, aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to the required temperature (typically 80-110°C) with stirring.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the C3-arylated product.
Conclusion
The 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone core is a versatile scaffold amenable to various functionalization strategies. The protocols provided herein for its synthesis, O-alkylation, and C3-arylation offer robust starting points for creating diverse chemical libraries. The tautomeric nature of the core allows for targeted modifications, enabling researchers in drug discovery and materials science to explore the chemical space around this promising heterocyclic system. Further characterization using advanced spectroscopic techniques is recommended to confirm the structure of all newly synthesized compounds.
References
- 1. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]
- 2. 2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines via a palladium-catalyzed arylation and heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Library Synthesis and Screening of 1,6,7,8-Tetrahydroquinoline-2,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of chemical libraries based on the 1,6,7,8-tetrahydroquinoline-2,5-dione scaffold. This class of compounds holds promise for the development of novel therapeutics, particularly in the area of oncology, by targeting key signaling pathways involved in cell growth and proliferation.
Introduction
The 1,6,7,8-tetrahydroquinoline-2,5-dione core is a privileged scaffold in medicinal chemistry. Tetrahydroquinoline derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The dione functionality introduces unique chemical properties and potential for diverse interactions with biological targets. The development of combinatorial libraries based on this scaffold allows for the rapid exploration of chemical space to identify potent and selective modulators of disease-relevant pathways. One of the key pathways often implicated in cancer is the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell survival, proliferation, and metabolism.[1][2]
Library Synthesis Strategy: Solid-Phase Approach
Solid-phase organic synthesis (SPOS) is a powerful technique for the generation of chemical libraries. It offers several advantages over traditional solution-phase synthesis, including the use of excess reagents to drive reactions to completion, simplified purification procedures, and amenability to automation. A proposed solid-phase synthesis strategy for a 1,6,7,8-tetrahydroquinoline-2,5-dione library is outlined below. This strategy is adapted from established methods for the solid-phase synthesis of related quinolinone libraries.[3][4]
Experimental Workflow for Solid-Phase Library Synthesis
Caption: Workflow for the solid-phase synthesis of a 1,6,7,8-tetrahydroquinoline-2,5-dione library.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 1,6,7,8-Tetrahydroquinoline-2,5-dione Library
Materials:
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Protected building blocks (e.g., functionalized cyclohexane-1,3-dione and amino acid derivatives)
-
Coupling reagents (e.g., HATU, HOBt)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water)
-
Acetonitrile (ACN)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Building Block Coupling: Dissolve the first building block (e.g., a suitably protected cyclohexane-1,3-dione derivative) in DMF. Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and add the mixture to the resin. Agitate the reaction vessel for 2-4 hours. Wash the resin with DMF and DCM.
-
On-Resin Cyclization: Treat the resin-bound intermediate with appropriate reagents to facilitate the cyclization and formation of the 1,6,7,8-tetrahydroquinoline-2,5-dione core. This step may require elevated temperatures and specific catalysts, depending on the chosen synthetic route.
-
Library Diversification (Iterative Process):
-
N-Alkylation/Arylation (R1): Split the resin into separate reaction vessels. To each vessel, add a different alkylating or arylating agent (e.g., alkyl halide or boronic acid for Suzuki coupling) and appropriate reagents/catalysts. After the reaction is complete, pool the resin.
-
Functionalization at C4 (R2): Split the pooled resin again. Introduce a second point of diversity, for example, by modifying a functional group at the C4 position of the quinoline ring. After the reactions, pool the resin.
-
-
Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours to release the final compounds.
-
Purification and Analysis: Concentrate the cleavage solution and precipitate the crude product in cold diethyl ether. Purify the individual library members by preparative HPLC. Characterize the final compounds by LC-MS and NMR spectroscopy.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized 1,6,7,8-tetrahydroquinoline-2,5-dione library compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the library compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each active compound.
Quantitative Data
The following table summarizes the biological activity of representative tetrahydroquinoline derivatives that are structurally related to the 1,6,7,8-tetrahydroquinoline-2,5-dione scaffold. This data is provided for illustrative purposes to indicate the potential potency of this class of compounds.
| Compound ID | Target/Assay | Cell Line | IC50 (µM) | Reference |
| UC-RS-4 | mTOR inhibitor | A549 (Lung) | Not specified, but showed promising activity | [5] |
| UC-RS-4 | mTOR inhibitor | MDM-MB-231 (Breast) | Not specified, but showed promising activity | [5] |
| Compound 10 | Anticancer | Not specified | < 100 | [6] |
| Compound 13 | Anticancer | Not specified | < 100 | [6] |
| Compound 15 | Anticancer | Not specified | < 100 (highest potential) | [6] |
| Compound 16 | Anticancer | Not specified | < 100 | [6] |
| Compound C₁ | mTOR inhibitor | HCT116 (Colorectal) | 97.38 | [7] |
| Compound C₂ | mTOR inhibitor | HCT116 (Colorectal) | 113.2 | [7] |
| Compound 22c | PI3Kα inhibitor | - | 0.00022 | [2] |
| Compound 22c | mTOR inhibitor | - | 0.023 | [2] |
| Compound 22c | Antiproliferative | MCF-7 (Breast) | 0.130 | [2] |
| Compound 22c | Antiproliferative | HCT-116 (Colorectal) | 0.020 | [2] |
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Libraries of 1,6,7,8-tetrahydroquinoline-2,5-dione derivatives can be screened for their ability to inhibit key kinases in this pathway, such as PI3K and mTOR.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by a 1,6,7,8-tetrahydroquinoline-2,5-dione library.
Conclusion
The 1,6,7,8-tetrahydroquinoline-2,5-dione scaffold represents a promising starting point for the development of novel therapeutic agents. The use of solid-phase synthesis enables the rapid generation of diverse chemical libraries for screening against various biological targets. The protocols and information provided herein offer a framework for researchers to explore the potential of this exciting class of compounds in drug discovery, particularly in the context of cancer therapy through the inhibition of critical signaling pathways like PI3K/Akt/mTOR.
References
- 1. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. A solid-phase, library synthesis of natural-product-like derivatives from an enantiomerically pure tetrahydroquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of tetrahydroquinoline derivatives as potential mTOR inhibitors for cancer therapy | Poster Board #209 - American Chemical Society [acs.digitellinc.com]
- 6. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One moment, please... [jopir.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone and its derivatives.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis, focusing on a prevalent method involving the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione derivative and an ammonia source.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inefficient reaction conditions: Temperature, reaction time, or catalyst may not be optimal. | - Optimize Temperature: Ensure the reaction temperature is within the recommended range (typically 60-90°C).[1] - Adjust Reaction Time: The initial reaction of the Baylis-Hillman adduct and the dione may require 2-8 hours, followed by the addition of the ammonia source and further reaction for 1-4 hours.[1] - Choice of Base: The type and amount of base catalyst (e.g., triethylamine, pyridine) can significantly impact the yield. Experiment with different bases and molar ratios.[1] - Solvent Effects: While solvent-free conditions have been reported to be effective, in some cases, using a solvent like ethanol or acetonitrile might improve yield.[1][2] |
| Poor quality of starting materials: Impurities in the Baylis-Hillman adduct or cyclohexanedione can inhibit the reaction. | - Purify Starting Materials: Recrystallize or chromatograph the starting materials to ensure high purity before use. | |
| Incomplete reaction: The reaction may not have gone to completion. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials and the formation of the product. | |
| Formation of Significant Side Products | Incorrect reaction temperature: Temperatures that are too high can lead to decomposition or side reactions. | - Maintain Optimal Temperature: Strictly control the reaction temperature within the optimized range. |
| Isomer formation: Depending on the reaction conditions, the formation of isomeric byproducts is possible. | - Control Reaction Stoichiometry: Precise control over the molar ratios of reactants can favor the formation of the desired product.[1] | |
| Difficulty in Product Purification | Co-eluting impurities: Side products or unreacted starting materials may have similar polarities to the desired product. | - Optimize Crystallization: Recrystallization from a suitable solvent system (e.g., 95% ethanol) is a common and effective purification method.[1] - Chromatography: If crystallization is insufficient, column chromatography with an appropriate solvent gradient may be necessary. |
| Product is an oil or does not crystallize: The product may be impure or exist in a non-crystalline form. | - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent. - Solvent Screening: Experiment with a variety of solvents and solvent mixtures for recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone?
A1: A widely reported and efficient method is the one-pot synthesis from Morita-Baylis-Hillman adduct acetates, cyclohexane-1,3-diones (or its derivatives), and ammonium acetate or a primary amine.[2] This reaction can often be performed under solvent-free conditions.[2]
Q2: What are the key reaction parameters to control for improving the yield?
A2: The key parameters to optimize are the choice of base catalyst, reaction temperature, and the molar ratio of the reactants.[1] Yields have been reported to vary significantly with different bases (e.g., triethylamine vs. pyridine) and reaction conditions (solvent vs. solvent-free).[1]
Q3: Can I use a solvent in this reaction?
A3: Yes. While solvent-free conditions are often successful, organic solvents such as ethanol or acetonitrile can be used.[1] The choice of solvent may influence the reaction rate and yield.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the appearance of the product spot/peak.
Q5: What is the typical work-up and purification procedure?
A5: A common work-up procedure involves removing the solvent (if any) under reduced pressure. The crude product is then typically purified by recrystallization from 95% ethanol to obtain the final product as a crystalline solid.[1]
Experimental Protocols
The following is a generalized experimental protocol based on reported syntheses. Researchers should adapt this protocol based on their specific substrates and available laboratory conditions.
One-Pot Synthesis of 3-substituted-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one [1]
-
Reactant Mixture: In a round-bottom flask, combine the Baylis-Hillman adduct (1 equivalent), 5,5-dimethyl-1,3-cyclohexanedione (1.2-1.5 equivalents), and a base catalyst (e.g., triethylamine or pyridine, 1.2-1.5 equivalents).
-
First Stage Reaction: Heat the mixture with stirring at a controlled temperature (e.g., 90°C) for a specified duration (e.g., 3-6 hours). This stage can be performed with or without a solvent like ethanol.
-
Second Stage Reaction: After the initial reaction period, add ammonium acetate (3-5 equivalents) to the reaction mixture.
-
Continue Reaction: Continue stirring at the same temperature for an additional period (e.g., 1-2 hours).
-
Work-up: After the reaction is complete (as monitored by TLC or HPLC), cool the mixture. If a solvent was used, remove it under reduced pressure.
-
Purification: Recrystallize the crude product from 95% ethanol to yield the purified 3-substituted-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 3-substituted-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one derivatives as reported in patent CN101260078B.[1]
| Baylis-Hillman Adduct Substituent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Phenyl | Triethylamine | None | 90 | 6 | 37.8 |
| 3-Phenyl | Pyridine | Ethanol | 78 | 8 (6+2) | 65.0 |
| 3-Phenyl | Triethylamine | None | 90 | 4 (3+1) | 85.6 |
| 3-Nitrobenzyl | - | - | - | - | 91.0 |
| 2-Chlorobenzyl | - | - | - | - | 85.0 |
| 4-Fluorobenzyl | - | - | - | - | 87.4 |
| 2-Chloro-6-fluorobenzyl | - | - | - | - | 53.5 |
Note: Detailed conditions for all entries were not fully specified in the provided source.
Visualizations
Caption: General workflow for the one-pot synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.
Caption: Troubleshooting decision tree for synthesis yield improvement.
References
Technical Support Center: Purification of 1,6,7,8-tetrahydroquinoline-2,5-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,6,7,8-tetrahydroquinoline-2,5-dione. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful isolation of your target compound.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 1,6,7,8-tetrahydroquinoline-2,5-dione.
Issue 1: Low or No Yield of the Desired Product After Column Chromatography
| Possible Cause | Suggested Solution |
| Incorrect Eluent Polarity | The polarity of the ethyl acetate/hexane eluent may not be optimal. Prepare a series of small-scale TLCs with varying ratios (e.g., 1:4, 1:3, 1:2, 1:1 ethyl acetate:hexane) to determine the ideal solvent system that provides good separation and an Rf value of ~0.3 for the product. |
| Product is Highly Polar and Stuck on the Column | If the product does not elute even with a high concentration of ethyl acetate, a more polar solvent system may be required. Consider adding a small percentage of methanol (e.g., 1-5%) to the ethyl acetate. |
| Product Degraded on Silica Gel | Tetrahydroquinoline derivatives can sometimes be sensitive to acidic silica gel. If you suspect degradation, you can neutralize the silica gel by washing it with a dilute solution of triethylamine in your eluent system before packing the column. |
| Co-elution with Impurities | If the product is contaminated with impurities of similar polarity, a very slow and careful gradient elution might be necessary. Start with a low polarity eluent and gradually increase the polarity. |
Issue 2: The Purified Product is a Pale Yellow Oil Instead of a Solid
| Possible Cause | Suggested Solution |
| Presence of Residual Solvent | Ensure all solvent has been removed under high vacuum. Gentle heating (e.g., 30-40°C) under vacuum can aid in the removal of high-boiling point solvents. |
| Presence of Oily Impurities | The product may be contaminated with non-crystalline impurities. Attempt to triturate the oil with a non-polar solvent like cold hexanes or diethyl ether. This may induce crystallization of the desired product while the impurities remain in solution. |
| Product is an Amorphous Solid | The compound may exist as an amorphous solid. Try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (e.g., ethyl acetate, methanol, or ethanol) and allowing it to cool slowly. Seeding with a previously obtained crystal can also be effective. |
Issue 3: Difficulty with Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents such as ethanol, methanol, ethyl acetate, or mixtures thereof. The compound is reportedly slightly soluble in methanol.[1] |
| Solution is Not Saturated | If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Crystallization is Slow to Initiate | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus of the solution or by adding a seed crystal. |
| Oiling Out | If the compound separates as an oil upon cooling, the solution is likely supersaturated or the cooling is too rapid. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure 1,6,7,8-tetrahydroquinoline-2,5-dione?
A1: The pure compound is typically a pale yellow or pale beige to beige solid.[1]
Q2: What is a suitable solvent system for Thin Layer Chromatography (TLC) analysis?
A2: A common eluent system for TLC analysis is a mixture of ethyl acetate and hexane. The optimal ratio should be determined experimentally to achieve an Rf value of approximately 0.3 for the product spot, which allows for good separation from impurities.
Q3: What are the potential impurities I should look out for?
A3: Common impurities may include unreacted starting materials such as 1,3-cyclohexanedione and acrylic acid, as well as side-products from the reaction. In syntheses of related quinolinones, incompletely cyclized intermediates or byproducts from side reactions can also be present.
Q4: Can I use a method other than column chromatography for purification?
A4: Yes, recrystallization is a viable alternative if the crude product is relatively pure. Based on its slight solubility in methanol, this could be a good starting point for developing a recrystallization protocol.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of 1,6,7,8-tetrahydroquinoline-2,5-dione can be confirmed by various analytical techniques, including ¹H NMR and ¹³C NMR spectroscopy, mass spectrometry, and melting point analysis. The reported melting point is 196-198°C.[1]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on a general method for the synthesis and purification of 1,6,7,8-tetrahydroquinoline-2,5-dione.
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Preparation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. Dilute with distilled water and perform extractions with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.[1]
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Column Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% ethyl acetate in hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column.
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Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 10-20% ethyl acetate in hexane).
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Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 30%, 40%, 50% ethyl acetate in hexane) to facilitate the elution of the product.
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Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
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Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified 1,6,7,8-tetrahydroquinoline-2,5-dione as a solid.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., methanol, ethanol, or ethyl acetate). Heat the mixture to boiling. If the solid dissolves, allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
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Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Pale Yellow Solid / Pale Beige to Beige Solid | [1] |
| Melting Point | 196-198 °C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Purity (Typical) | >97% (Commercially available) | |
| Yield (Typical) | Not explicitly reported in the literature. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of 1,6,7,8-tetrahydroquinoline-2,5-dione.
Caption: Troubleshooting flowchart for the purification of 1,6,7,8-tetrahydroquinoline-2,5-dione.
References
Technical Support Center: Synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
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Question: My reaction has resulted in a very low yield or no desired product at all. What are the possible reasons?
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Answer: Low or no yield of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the recommended reaction time and temperature. For the one-pot synthesis from Morita-Baylis-Hillman (MBH) adduct acetates and cyclohexane-1,3-diones, a reaction time of 1 to 12 hours for the initial step, followed by 0.5 to 6 hours after the addition of an ammonium source, is suggested.[1]
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Sub-optimal Temperature: The reaction temperature is critical. A temperature range of 0 to 100°C is reported, with a preferred range of 60 to 90°C for both stages of the one-pot synthesis.[1]
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Catalyst Inactivity: If a base catalyst is used, its activity might be compromised. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., anhydrous conditions for moisture-sensitive bases).
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Poor Quality Starting Materials: The purity of the Morita-Baylis-Hillman adduct, cyclohexane-1,3-dione, and the ammonium source (e.g., ammonium acetate) is crucial. Impurities in starting materials can lead to side reactions.
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pH of the Reaction Mixture: The pH can influence the reactivity of the intermediates. Ensure the reaction conditions are maintained as described in the protocol.
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Issue 2: Presence of Significant Impurities in the Crude Product
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Question: My crude product shows multiple spots on TLC or several peaks in HPLC analysis. What are the likely byproducts?
-
Answer: The formation of byproducts is a common issue. Based on the reaction mechanism, several impurities can be anticipated:
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Unreacted Starting Materials: Incomplete conversion will result in the presence of the MBH adduct and cyclohexane-1,3-dione in your crude product.
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Michael Adduct Intermediate: The initial Michael addition product of cyclohexane-1,3-dione to the MBH adduct may be present if the subsequent cyclization and condensation with ammonia are incomplete.
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Self-Condensation of Cyclohexane-1,3-dione: 1,3-Cyclohexanedione can undergo self-condensation, especially under basic conditions, leading to dimeric or polymeric byproducts.
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Isomeric Quinolinone Byproducts: Depending on the reaction conditions, there is a possibility of forming isomeric quinolinone structures, although the desired product is generally favored.
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Side-Reactions of the MBH Adduct: Morita-Baylis-Hillman adducts can be susceptible to decomposition or polymerization, particularly at elevated temperatures.
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Issue 3: Difficulty in Product Purification
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Question: I am struggling to purify the final product. What purification strategies are recommended?
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Answer: Purification of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone can be challenging due to the presence of structurally similar byproducts.
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Recrystallization: This is the most commonly reported method for purification. 95% ethanol has been successfully used to obtain high-purity crystals (HPLC purity >98%).[1] Experiment with different solvent systems (e.g., ethanol/water, acetone, acetonitrile) to find the optimal conditions for your specific impurity profile.
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Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) can effectively separate the desired product from less polar and more polar impurities.
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Acid-Base Extraction: Due to the presence of the acidic hydroxyl group and the basic nitrogen atom, an acid-base extraction workup prior to chromatography or recrystallization might help in removing certain impurities.
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Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone derivatives.
| Derivative | Starting Materials | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (HPLC) (%) | Reference |
| 3-Benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | MBH adduct of benzaldehyde, 5,5-dimethyl-1,3-cyclohexanedione, Ammonium acetate | Pyridine/Ethanol | 8 | 78 | 65.0 | 98.3 | [1] |
| 3-(2-Chlorobenzyl)-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | MBH adduct of 2-chlorobenzaldehyde, 5,5-dimethyl-1,3-cyclohexanedione, Ammonium acetate | Triethylamine/Solvent-free | 6 | 90 | 85.0 | 98.5 | [1] |
| 3-(4-Fluorobenzyl)-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | MBH adduct of 4-fluorobenzaldehyde, 5,5-dimethyl-1,3-cyclohexanedione, Ammonium acetate | Triethylamine/Solvent-free | 6 | 90 | 87.4 | 98.1 | [1] |
| 3-(3-Nitrobenzyl)-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | MBH adduct of 3-nitrobenzaldehyde, 5,5-dimethyl-1,3-cyclohexanedione, Ammonium acetate | Triethylamine/Solvent-free | 6 | 90 | 91.0 | 99.5 | [1] |
Experimental Protocols
General Procedure for the One-Pot Synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone Derivatives
This protocol is based on the method described in patent CN101260078B.[1]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the Morita-Baylis-Hillman adduct acetate (1 equivalent), cyclohexane-1,3-dione or its derivative (1.2 equivalents), and a base catalyst (e.g., triethylamine, 1.2 equivalents). The reaction can be performed with or without an organic solvent (e.g., ethanol, acetone, or acetonitrile).
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First Stage - Michael Addition: Heat the reaction mixture to the desired temperature (typically 60-90°C) and stir for 2-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Second Stage - Cyclization and Condensation: After the initial reaction is complete, add ammonium acetate (3-5 equivalents) or aqueous ammonia to the reaction mixture.
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Heating and Monitoring: Continue to heat the mixture at the same temperature (60-90°C) for an additional 1-4 hours, monitoring the formation of the product by TLC.
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Workup: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.
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Purification: Purify the crude product by recrystallization from 95% ethanol. Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone derivative.
Visualizations
References
Overcoming solubility problems with "1,6,7,8-tetrahydroquinoline-2,5-dione"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 1,6,7,8-tetrahydroquinoline-2,5-dione (CAS: 5057-12-5).
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of 1,6,7,8-tetrahydroquinoline-2,5-dione?
A1: 1,6,7,8-tetrahydroquinoline-2,5-dione is a pale yellow solid.[1][2] It is slightly soluble in water.[1] Quantitative data indicates a water solubility of 1.4 g/L at 25°C, which is equivalent to 24.2 µg/mL.[1]
Q2: Which organic solvents can be used to dissolve 1,6,7,8-tetrahydroquinoline-2,5-dione?
A2: While specific data for this compound is limited, related quinoline and heterocyclic dione compounds show solubility in organic solvents. A synthetic protocol for an isomer, 3,4,7,8-tetrahydro-2,5 (1H, 6Η) -quinoline dione, utilizes cyclohexane, suggesting solubility in non-polar organic solvents. For biological assays, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and alcohols like methanol are commonly used for similar heterocyclic compounds. It is recommended to start with DMSO to prepare a high-concentration stock solution.
Q3: The compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What can I do?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
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Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.
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Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible (typically <1%, ideally <0.5%) to avoid solvent effects on your biological system, but high enough to maintain solubility. You may need to test a range of final DMSO concentrations.
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Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to maintain the compound's solubility.
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Utilize cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
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pH adjustment: The solubility of compounds with ionizable groups can be influenced by pH. Although 1,6,7,8-tetrahydroquinoline-2,5-dione has limited ionizable character, slight adjustments to the buffer pH could be explored.
Q4: Are there any known biological targets or signaling pathways for 1,6,7,8-tetrahydroquinoline-2,5-dione?
A4: Direct experimental evidence for the biological targets of 1,6,7,8-tetrahydroquinoline-2,5-dione is not extensively published. However, patent literature suggests that derivatives of this scaffold may act as orexin receptor antagonists and modulators of the G-protein-coupled receptor 84 (GPR84), which is involved in inflammatory signaling.
Quantitative Solubility Data
| Solvent/System | Solubility | Temperature | Source |
| Water | 1.4 g/L | 25°C | [1] |
| Water | 24.2 µg/mL | Not Specified | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of 1,6,7,8-tetrahydroquinoline-2,5-dione in dimethyl sulfoxide (DMSO).
Materials:
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1,6,7,8-tetrahydroquinoline-2,5-dione (MW: 165.19 g/mol )
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Anhydrous DMSO
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Vortex mixer
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Sonicator (optional)
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Calibrated analytical balance
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Microcentrifuge tubes or amber glass vials
Procedure:
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Weigh out 1.65 mg of 1,6,7,8-tetrahydroquinoline-2,5-dione using a calibrated analytical balance.
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Transfer the weighed compound to a clean, dry microcentrifuge tube or amber glass vial.
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Add 1.0 mL of anhydrous DMSO to the tube/vial.
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Cap the tube/vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
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Visually inspect the solution for any undissolved particles. If particles remain, sonicate the solution in a water bath for 5-10 minutes.
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Once fully dissolved, store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Solubilization in Aqueous Buffer for In Vitro Assays
This protocol provides a general procedure for diluting a DMSO stock solution into an aqueous buffer, with troubleshooting options.
Materials:
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10 mM stock solution of 1,6,7,8-tetrahydroquinoline-2,5-dione in DMSO
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Aqueous assay buffer (e.g., PBS, HBSS, cell culture medium)
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Vortex mixer
Procedure:
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Thaw an aliquot of the 10 mM stock solution at room temperature.
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Perform serial dilutions of the stock solution in your aqueous assay buffer to achieve the desired final concentration.
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Crucially, add the DMSO stock to the aqueous buffer and immediately vortex to ensure rapid mixing and minimize precipitation. Do not add the aqueous buffer to the DMSO stock.
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For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer. This will result in a final DMSO concentration of 0.1%.
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Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide below.
Troubleshooting Workflow for Aqueous Solubility
References
Troubleshooting "2-Hydroxy-7,8-dihydro-5(6H)-quinolinone" spectroscopic analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the spectroscopic analysis of "2-Hydroxy-7,8-dihydro-5(6H)-quinolinone". It is intended for researchers, scientists, and professionals in drug development.
General Issues & FAQs
Q1: My spectroscopic data is inconsistent with the expected structure of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone. What could be the issue?
A1: Inconsistency in spectral data can arise from several factors. A primary consideration for this molecule is the presence of keto-enol tautomerism. The molecule can exist in equilibrium between the ketone form (2-oxo-1,2,5,6,7,8-hexahydroquinoline-5-one) and the enol form (2-hydroxy-7,8-dihydro-5(6H)-quinolinone). This equilibrium can be influenced by the solvent, concentration, and temperature, leading to different spectral results. Additionally, sample purity, degradation, or incorrect sample preparation can lead to unexpected data.
Q2: How does tautomerism affect the spectroscopic analysis?
A2: The presence of both keto and enol tautomers in solution means your spectra will show signals for both forms. The ratio of these signals can vary depending on the solvent used.[1] For example, in NMR, you may see two sets of peaks for certain protons and carbons. In IR spectroscopy, you will observe characteristic absorptions for both the ketone (C=O) and enol (O-H and C=C-O) forms. UV-Vis spectra can also show different absorption maxima for each tautomer.[2]
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting spectroscopic data.
References
Technical Support Center: Synthesis of 1,6,7,8-Tetrahydroquinoline-2,5-dione
Welcome to the technical support center for the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic procedure.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione, focusing on potential side reactions and purification challenges.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: Reaction time may be too short or the temperature too low. | Ensure the reaction is heated at 80°C for the full 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of Starting Materials: Prolonged heating or incorrect pH can lead to decomposition. | Use fresh starting materials. Ensure the reaction is performed under a nitrogen atmosphere to prevent oxidation. | |
| Incorrect Stoichiometry: An improper ratio of reactants can limit the formation of the desired product. | Carefully measure and use the correct molar equivalents of 1,3-cyclohexanedione, acrylic acid, and ammonium acetate as specified in the protocol. | |
| Presence of Multiple Spots on TLC | Side Reactions: Several side reactions can occur, leading to a mixture of products. | See the "Common Side Reactions" section below for details on potential byproducts and strategies to minimize their formation. |
| Impure Starting Materials: The purity of the reactants can significantly affect the outcome. | Use purified starting materials. Check the purity of 1,3-cyclohexanedione and acrylic acid before use. | |
| Difficulty in Product Purification | Co-elution of Impurities: Side products may have similar polarity to the desired product, making separation by column chromatography difficult. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider alternative purification methods such as recrystallization or preparative HPLC. |
| Product Instability on Silica Gel: The dione product may be unstable on acidic silica gel. | Deactivate the silica gel by washing with a solution of triethylamine in the eluting solvent. Alternatively, use a different stationary phase like alumina. | |
| Formation of a Tarry or Polymeric Substance | Polymerization of Acrylic Acid: Acrylic acid can polymerize at elevated temperatures.[1][2][3] | Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. Ensure the reaction temperature does not exceed the recommended 80°C. |
| Self-condensation of 1,3-Cyclohexanedione: This reactant can undergo self-condensation at high temperatures.[4] | Maintain the reaction temperature at 80°C and avoid localized overheating. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this synthesis?
A1: The most probable side reactions involve the Michael addition of 1,3-cyclohexanedione to either acrylic acid or the α,β-unsaturated ketone intermediate, and the self-condensation of 1,3-cyclohexanedione. Polymerization of acrylic acid is also a significant concern.
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of 1,6,7,8-tetrahydroquinoline-2,5-dione should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The melting point of the pure compound is reported to be 196-198°C.
Q3: The reaction mixture is turning dark brown. Is this normal?
A3: While some color change is expected, a very dark brown or black color may indicate significant side reactions or decomposition. This could be due to overheating or the presence of impurities. It is advisable to monitor the reaction closely by TLC to assess the formation of the desired product versus side products.
Q4: Can I use a different solvent for the reaction?
A4: The provided protocol is a solvent-free reaction. Introducing a solvent may alter the reaction kinetics and solubility of the reactants and intermediates, potentially affecting the yield and side product profile. If a solvent is necessary, a high-boiling polar aprotic solvent could be investigated, but optimization would be required.
Q5: My purified product seems to degrade over time. How should I store it?
A5: 1,6,7,8-Tetrahydroquinoline-2,5-dione, being a dicarbonyl compound, may be susceptible to degradation, especially in the presence of light, air, and moisture. It is recommended to store the purified product in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature.
Common Side Reactions
Understanding the potential side reactions is crucial for troubleshooting and optimizing the synthesis.
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Michael Addition of 1,3-Cyclohexanedione: 1,3-Cyclohexanedione is a soft nucleophile and can undergo a Michael addition to the acrylic acid or the α,β-unsaturated intermediate. This can lead to the formation of a dimeric adduct.
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Self-Condensation of 1,3-Cyclohexanedione: At elevated temperatures, 1,3-cyclohexanedione can undergo self-condensation to form a variety of byproducts.[4]
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Polymerization of Acrylic Acid: Acrylic acid is prone to thermal polymerization, which can lead to the formation of polyacrylic acid, a viscous or solid substance that can complicate the workup and purification.[1][2][3]
Experimental Protocol
This protocol is based on a general method for the synthesis of 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione.[1]
Materials:
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1,3-Cyclohexanedione
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Acrylic Acid
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Ammonium Acetate
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Ethyl Acetate
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Hexane
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Anhydrous Sodium Sulfate
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Distilled Water
Procedure:
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In a reaction vial, combine 1,3-cyclohexanedione (1.0 eq), acrylic acid (1.2 eq), and ammonium acetate (1.2 eq).
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Thoroughly mix the reactants using a spatula.
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Heat the reaction mixture with stirring at 80°C for 5 hours under a nitrogen atmosphere.
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After 5 hours, cool the reaction mixture to room temperature.
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Dilute the mixture with 10 mL of distilled water.
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Extract the aqueous layer with ethyl acetate (2 x 10 mL).
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Filter the mixture and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane eluent system to afford the target compound.
Visualizations
Caption: Experimental workflow for the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione.
Caption: Troubleshooting decision tree for the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione.
References
Technical Support Center: Synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone, particularly when scaling up the process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone and its derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure starting materials, particularly the Baylis-Hillman adduct and cyclohexane-1,3-dione, are pure. - Verify the freshness and concentration of ammonium acetate or other ammonia sources. - Increase reaction time or temperature within the recommended range (e.g., 90°C for 6-12 hours).[1] - For solvent-free reactions, ensure efficient stirring to maintain a homogeneous mixture.[1][2] |
| Side reactions, such as aldol condensation of the ketone. | - If using a base catalyst like triethylamine, ensure it is added at the appropriate rate to control the reaction. - Consider a two-step process where the initial condensation is performed at a lower temperature before adding the ammonia source and increasing the temperature. | |
| Formation of Impurities | Presence of unreacted starting materials. | - Optimize the molar ratio of reactants. A slight excess of the cyclohexane-1,3-dione and ammonium acetate may drive the reaction to completion.[1] |
| Formation of byproducts from self-condensation or alternative reaction pathways. | - Control the reaction temperature carefully; localized overheating can promote side reactions. - Ensure the purity of the starting Baylis-Hillman adduct, as impurities can lead to undesired products. | |
| Difficulty in Product Isolation and Purification | Product is an off-white or colored solid. | - Recrystallization from a suitable solvent, such as 95% ethanol, is an effective purification method.[1] - The use of activated carbon during recrystallization can help remove colored impurities. |
| Product is difficult to precipitate. | - After reaction completion, cool the reaction mixture slowly to promote crystallization. - If the product is soluble in the reaction mixture, consider adding an anti-solvent to induce precipitation. | |
| Scale-Up Challenges | Decreased yield upon scaling up. | - Inefficient heat transfer in larger reactors can lead to temperature gradients and side reactions. Ensure adequate heating and temperature monitoring throughout the reactor. - Inefficient mixing on a larger scale can lead to localized high concentrations of reactants, promoting side reactions. Use appropriate stirring mechanisms for the reactor size. |
| Exothermic reaction runaway. | - For larger scale reactions, consider adding reactants portion-wise to control the reaction rate and temperature. - Ensure the cooling system of the reactor is sufficient to handle the heat generated. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone and its derivatives?
A1: A frequently employed method is a one-pot synthesis involving the reaction of a Baylis-Hillman adduct acetate with a cyclohexane-1,3-dione in the presence of an ammonia source like ammonium acetate.[1][2] This approach is advantageous due to its efficiency and the availability of the starting materials.
Q2: What are the typical reaction conditions for the one-pot synthesis?
A2: The reaction is often carried out under solvent-free conditions or in an organic solvent.[1] A common approach involves heating the mixture of the Baylis-Hillman adduct, cyclohexane-1,3-dione, a base catalyst (like triethylamine), and ammonium acetate at temperatures ranging from 80-100°C for several hours.[1]
Q3: How can the purity of the final product be assessed?
A3: The purity of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[1]
Q4: Are there alternative synthetic strategies to the Friedländer synthesis for quinolinone derivatives?
A4: Yes, other methods for synthesizing quinolinone scaffolds exist, such as the Gould-Jacobs reaction, the Doebner-von Miller reaction, and various transition-metal-catalyzed cyclizations.[3][4] However, for the specific target molecule, the route via Baylis-Hillman adducts is well-documented.
Q5: What safety precautions should be taken during the synthesis?
A5: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reaction should be conducted in a well-ventilated fume hood, especially when using volatile organic solvents or reagents.
Experimental Protocols
One-Pot Synthesis of 3-substituted-2-hydroxy-7,8-dihydro-5(6H)-quinolinones
This protocol is adapted from a patented method for the synthesis of derivatives of the target compound.[1]
Materials:
-
Baylis-Hillman adduct acetate (e.g., 2-(Acetoxy-(phenyl))methyl acrylate)
-
Cyclohexane-1,3-dione or a derivative (e.g., 5,5-dimethyl-1,3-cyclohexanedione)
-
Ammonium acetate
-
Base catalyst (e.g., Triethylamine)
-
95% Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the Baylis-Hillman adduct acetate, cyclohexane-1,3-dione, and the base catalyst. The molar ratio can be optimized, for example, 1:1.2:1.2 (adduct:dione:catalyst).[1]
-
Add ammonium acetate to the mixture. A molar excess, for instance, a 1:3 ratio of the adduct to ammonium acetate, can be used.[1]
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Maintain the reaction at this temperature for 6 to 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature to allow the crude product to solidify.
-
Recrystallize the crude product from 95% ethanol to obtain the purified 3-substituted-2-hydroxy-7,8-dihydro-5(6H)-quinolinone.
-
Filter the crystals, wash with cold ethanol, and dry under vacuum.
Data Presentation
Table 1: Reaction Conditions and Yields for Substituted 2-Hydroxy-7,8-dihydro-5(6H)-quinolinones [1]
| Substituent (R) | Baylis-Hillman Adduct | Yield (%) | Melting Point (°C) | HPLC Purity (%) |
| Benzyl | 2-(Acetoxy-(phenyl))methyl methacrylate | 37.8 - 55.4 | 218.3 - 219.7 | 98.9 - 99.0 |
| 3-Nitrobenzyl | 2-(Acetoxy-(3-nitrophenyl))methyl methacrylate | 91.0 | 236.4 - 238.1 | 99.5 |
| 2-Chlorobenzyl | 2-(Acetoxy-(2-chlorophenyl))methyl methacrylate | 85.0 | 224.8 - 226.7 | 98.5 |
Visualizations
Caption: Experimental workflow for the one-pot synthesis.
Caption: Factors influencing synthesis outcomes.
References
- 1. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,6,7,8-Tetrahydroquinoline-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione (CAS: 5057-12-5).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,6,7,8-tetrahydroquinoline-2,5-dione?
A1: The most prevalent and straightforward method is a one-pot, three-component reaction involving 1,3-cyclohexanedione, acrylic acid, and a nitrogen source, typically ammonium acetate. This reaction is a variation of the Hantzsch pyridine synthesis.
Q2: What is the role of ammonium acetate in the reaction?
A2: Ammonium acetate serves as the nitrogen donor for the formation of the quinoline ring. It also acts as a catalyst in the initial condensation steps of the reaction.
Q3: Can other catalysts be used for this synthesis?
A3: While ammonium acetate is the most commonly reported reagent, which also acts as a catalyst, the reaction can be influenced by general acid or base catalysis. However, for this specific transformation, ammonium acetate is highly effective and widely used.
Q4: What are the typical reaction conditions?
A4: The reaction is typically carried out by heating a mixture of the reactants, often without a solvent, at temperatures ranging from 80°C to 140°C for several hours.
Q5: What is the expected yield for this synthesis?
A5: Under optimized conditions, yields can be quite high, often exceeding 90%. However, the yield can be significantly affected by reaction parameters and the purity of the starting materials.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 2. Impure Reactants: Impurities in 1,3-cyclohexanedione or acrylic acid can inhibit the reaction. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Increase Temperature: Gradually increase the reaction temperature to the higher end of the recommended range (up to 140°C). 2. Use Pure Reactants: Ensure the purity of starting materials. 1,3-cyclohexanedione should be of high purity, and acrylic acid should be freshly distilled if it contains inhibitors. 3. Extend Reaction Time: Monitor the reaction by TLC and extend the reaction time until the starting materials are consumed. |
| Formation of a Dark, Tarry Mixture | 1. Excessive Heat: Overheating can lead to polymerization of acrylic acid and decomposition of the product. 2. Presence of Oxygen: Air oxidation can lead to the formation of colored byproducts. | 1. Control Temperature: Maintain the reaction temperature within the recommended range and ensure even heating. 2. Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[1] |
| Difficult Purification | 1. Polar Byproducts: The reaction can generate polar side products that are difficult to separate from the desired product. 2. Product Tailing on Silica Gel: The amide and ketone functionalities in the product can lead to tailing during column chromatography. | 1. Aqueous Workup: After the reaction, an aqueous workup can help remove some polar impurities. 2. Column Chromatography with Modified Eluent: Use a polar solvent system for column chromatography (e.g., ethyl acetate/hexane or dichloromethane/methanol). Adding a small amount of a basic modifier like triethylamine (1-3%) to the eluent can help reduce tailing on silica gel. |
| Product is an Inseparable Mixture | 1. Incomplete Reaction: Unreacted starting materials and intermediates can co-elute with the product. 2. Formation of Isomers or Side Products: Side reactions can lead to products with similar polarities. | 1. Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting temperature and time. 2. Alternative Purification: Consider recrystallization from a suitable solvent system to purify the product. |
Catalyst Performance and Reaction Conditions
The synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione is typically performed using ammonium acetate, which acts as both a reactant and a catalyst. The following table summarizes typical reaction conditions found in the literature.
| Catalyst/Reagent | Substrate 1 | Substrate 2 | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Acetate | 1,3-Cyclohexanedione | Acrylic Acid | 80 | 5 | ~92 | LookChem |
| Ammonium Acetate | 3-Amino-cyclohex-2-enone | Acrylic Acid | 140 | 3 | ~95 | LookChem |
Experimental Protocols
Protocol 1: Synthesis from 1,3-Cyclohexanedione
This protocol is based on the reaction of 1,3-cyclohexanedione, acrylic acid, and ammonium acetate.
Materials:
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1,3-Cyclohexanedione (1.0 eq)
-
Acrylic Acid (1.2 eq)
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Ammonium Acetate (1.2 eq)
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Ethyl Acetate
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Hexane
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Anhydrous Sodium Sulfate
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Distilled Water
Procedure:
-
In a reaction vial, combine 1,3-cyclohexanedione (1.0 eq), acrylic acid (1.2 eq), and ammonium acetate (1.2 eq).
-
Thoroughly mix the reactants using a spatula.
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Heat the reaction mixture with stirring at 80°C for 5 hours. It is advisable to perform the reaction under a nitrogen atmosphere to minimize side reactions.[1]
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After 5 hours, cool the reaction mixture to room temperature.
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Dilute the mixture with 10 mL of distilled water.
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Extract the aqueous layer twice with 10 mL of ethyl acetate.
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane eluent system to afford the pure 1,6,7,8-tetrahydroquinoline-2,5-dione.
Protocol 2: Synthesis from 3-Amino-cyclohex-2-enone
This protocol utilizes 3-amino-cyclohex-2-enone and acrylic acid.
Materials:
-
3-Amino-cyclohex-2-enone (1.0 eq)
-
Acrylic Acid (1.0 eq)
Procedure:
-
Combine 3-amino-cyclohex-2-enone and acrylic acid in a reaction vessel.
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Heat the mixture at 140°C for 3 hours.
-
After cooling, the crude product can be purified by column chromatography as described in Protocol 1.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione.
Troubleshooting Logic
References
"2-Hydroxy-7,8-dihydro-5(6H)-quinolinone" reaction mechanism troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the one-pot synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone from Morita-Baylis-Hillman (MBH) adduct acetates, cyclohexane-1,3-diones, and an ammonium source.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors. Systematically investigate the following:
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Reagent Quality:
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Morita-Baylis-Hillman Adduct Acetates: Ensure the MBH adducts are pure and free from starting materials (aldehyde and activated alkene). Impurities can lead to side reactions.
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Cyclohexane-1,3-dione: This reagent can be hygroscopic. Ensure it is dry, as water can interfere with the reaction.
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Ammonium Acetate: Use a fresh, dry source of ammonium acetate.
-
-
Reaction Conditions:
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Temperature: The reaction is typically conducted at elevated temperatures (e.g., 90°C).[1] Ensure your reaction mixture is reaching and maintaining the target temperature. Inadequate heating can lead to incomplete conversion.
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Solvent-Free Conditions: While the one-pot synthesis is often performed solvent-free, ensure proper mixing of the reagents.[2] A homogenous melt or slurry is crucial for efficient reaction.
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Reaction Time: The reaction may require several hours to reach completion (e.g., 6 hours).[1] Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
-
Work-up and Purification:
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Product may be lost during the work-up and purification steps. Recrystallization is a common purification method.[1] Optimize the recrystallization solvent and conditions to maximize product recovery.
-
Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation is a common challenge. The primary side reactions in this synthesis may include:
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Michael Addition without Cyclization: The initial Michael addition of the cyclohexane-1,3-dione to the MBH adduct may not be followed by the desired cyclization and condensation with ammonia. This can be caused by:
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Substituent Effects: Electron-donating groups on the aromatic ring of the MBH adduct may disfavor the cyclization step.
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Steric Hindrance: Bulky substituents on either the MBH adduct or the cyclohexane-1,3-dione can impede the cyclization.
-
-
Formation of Alternative Heterocycles: Depending on the reaction conditions and substrates, other heterocyclic systems could potentially form.
To minimize side reactions:
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Optimize Reaction Temperature and Time: Carefully control the reaction temperature and time to favor the desired product formation.
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Consider a Stepwise Approach: If the one-pot synthesis is problematic, a stepwise approach (Michael addition first, followed by cyclization/condensation) may provide better control and higher purity of the intermediate, leading to a cleaner final product.
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Purification: Develop a robust purification strategy, such as column chromatography followed by recrystallization, to effectively separate the desired product from side products.
Question: I am having difficulty with the purification of the final product. What are the recommended procedures?
Answer:
Purification of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone derivatives can often be achieved by recrystallization.
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Solvent Selection: 95% ethanol is a commonly used solvent for recrystallization.[1] Other polar protic solvents or solvent mixtures may also be effective. Perform small-scale solvent screening to identify the optimal system for your specific derivative.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
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If insoluble impurities are present, perform a hot filtration.
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Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
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Further cooling in an ice bath can maximize product precipitation.
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Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
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If recrystallization does not provide sufficient purity, column chromatography on silica gel may be necessary prior to recrystallization. The choice of eluent will depend on the polarity of your specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the one-pot synthesis of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone?
A1: The reaction is believed to proceed through a cascade of reactions. While a detailed, universally accepted mechanism may vary slightly depending on the specific substrates and conditions, a plausible pathway involves:
-
Michael Addition: The enolate of cyclohexane-1,3-dione undergoes a Michael addition to the activated alkene of the Morita-Baylis-Hillman adduct acetate.
-
Ammonia Addition: Ammonium acetate serves as the source of ammonia, which adds to one of the ketone groups of the cyclohexane-1,3-dione moiety.
-
Cyclization and Dehydration: An intramolecular condensation reaction occurs, leading to the formation of the dihydropyridine ring, followed by dehydration to yield the 2-hydroxy-7,8-dihydro-5(6H)-quinolinone core structure.
Q2: Can I use other ammonia sources besides ammonium acetate?
A2: Yes, primary amines can also be used in place of ammonium acetate. This will result in the formation of N-substituted 2-hydroxy-7,8-dihydro-5(6H)-quinolinone derivatives.
Q3: What is the tautomeric form of the product?
A3: The "2-hydroxy" nomenclature refers to one possible tautomer. The product exists in equilibrium with its 2-pyridone tautomer, quinolin-2(1H)-one. In the solid state and in solution, the pyridone tautomer is often the predominant form.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various 3-substituted-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-ones, as reported in the literature.[1]
| Substituent (R) | Baylis-Hillman Adduct | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| Benzyl | 2-(Acetoxy-(3-phenyl))methyl methacrylate | Triethylamine | 90 | 6 | 37.8 | 99.0 |
| 2-Chlorobenzyl | Not specified | Not specified | Not specified | Not specified | 85.0 | 98.5 |
| 4-Fluorobenzyl | Not specified | Not specified | Not specified | Not specified | 87.4 | 98.1 |
| 3-Nitrobenzyl | Not specified | Not specified | Not specified | Not specified | 91.0 | 99.5 |
Experimental Protocols
General Procedure for the One-Pot Synthesis of 3-Benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one: [1]
A mixture of 2-(acetoxy-(3-phenyl))methyl methacrylate (9.36 g, 40 mmol), 5,5-dimethyl-1,3-cyclohexanedione (1.2 equivalents), triethylamine (1.2 equivalents), and ammonium acetate (3 equivalents) is stirred in a "one-pot" fashion at 90°C for 6 hours without a solvent. After the reaction is complete, the crude product is recrystallized from 95% ethanol to yield 3-benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one as an off-white crystal.
Visualizations
Caption: Proposed reaction mechanism for the one-pot synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: 1,6,7,8-Tetrahydroquinoline-2,5-dione
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for improving the purity of 1,6,7,8-tetrahydroquinoline-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and solubility of pure 1,6,7,8-tetrahydroquinoline-2,5-dione?
A1: Pure 1,6,7,8-tetrahydroquinoline-2,5-dione is typically a pale yellow or pale beige to beige solid.[1] It has slight solubility in DMSO and methanol.[1]
Q2: What are the common methods for purifying the crude product?
A2: The most commonly cited method for purification is column chromatography using a silica gel stationary phase with an ethyl acetate/hexane eluent system.[1] Recrystallization is also a potential method for purification, with solvent systems like ethyl acetate/hexane being reported for similar structures.[2]
Q3: What are the typical starting materials for the synthesis, which might appear as impurities?
A3: A common synthesis involves the reaction of 1,3-cyclohexanedione, acrylic acid, and ammonium acetate.[1] Therefore, unreacted starting materials may be present in the crude product.
Q4: How should 1,6,7,8-tetrahydroquinoline-2,5-dione be stored to maintain its purity?
A4: The compound should be stored in a sealed container in a dry environment at room temperature to prevent degradation.[1] Some related fused tetrahydroquinolines have been noted to be unstable in solution under standard laboratory conditions, so long-term storage in solution is not recommended.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 1,6,7,8-tetrahydroquinoline-2,5-dione.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Column Chromatography | 1. Decomposition on Silica: The dione functionality can be sensitive to acidic silica gel, leading to degradation on the column.[4] 2. Product is Insoluble in Eluent: The product may have precipitated on the column if the eluent is not polar enough. | 1. Deactivate Silica: Prepare a slurry of silica gel with your eluent and add 1% triethylamine to neutralize acidic sites.[4] 2. Alternative Stationary Phases: Consider using neutral alumina or florisil as the stationary phase.[4] 3. Increase Eluent Polarity: Gradually increase the proportion of ethyl acetate in your ethyl acetate/hexane eluent system. |
| Product Appears as an Oil Instead of a Solid | 1. Presence of Impurities: Residual solvent or reaction byproducts can prevent crystallization. 2. Product is Amorphous: The purified compound may exist as an amorphous solid or oil. | 1. Trituration: Add a non-polar solvent like hexane or diethyl ether to the oil and stir vigorously to induce precipitation of the solid product. 2. Recrystallization: Attempt recrystallization from a suitable solvent system. Start with a polar solvent like ethyl acetate and slowly add a non-polar solvent like hexane until turbidity is observed, then cool. |
| Multiple Spots on TLC After Purification | 1. Incomplete Separation: The chosen eluent system may not be optimal for separating the product from a closely-eluting impurity. 2. On-plate Decomposition: The compound may be degrading on the TLC plate. | 1. Optimize TLC Eluent: Experiment with different ratios of ethyl acetate/hexane. Adding a small amount of methanol (e.g., 1-2%) to the eluent can sometimes improve separation. 2. Use Deactivated Plates: If decomposition is suspected, you can dip the TLC plate in a solution of 1% triethylamine in hexane and dry it before use. |
| Product Darkens or Changes Color Over Time | 1. Oxidation/Degradation: Tetrahydroquinoline derivatives can be susceptible to oxidation, especially when exposed to air and light.[3] | 1. Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, whenever possible.[4] 2. Protection from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[4] |
Quantitative Data Summary
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Expected Outcome | Reference |
| Column Chromatography | Silica Gel | Ethyl Acetate / Hexane | Isolation of a pale yellow solid. | [1] |
| Recrystallization | N/A | Ethyl Acetate / Hexane | Growth of crystals suitable for analysis. | [2] |
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on a general method reported for the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione.[1]
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).
-
In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry powder of the product adsorbed onto the silica.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with a low-polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate).
-
Monitor the elution by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, etc. hexane/ethyl acetate) to elute the desired compound. The target compound is moderately polar.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate test tubes or vials.
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 1,6,7,8-tetrahydroquinoline-2,5-dione.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the purified (or semi-purified) product in a test tube.
-
Add a small amount of a solvent in which the compound is likely to be soluble when hot but less soluble when cold (e.g., ethyl acetate).
-
Gently heat the mixture to dissolve the solid.
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Add a less polar solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the point of saturation).
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Add a drop or two of the more polar solvent to redissolve the precipitate.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the solution in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visual Guides
References
Technical Support Center: Degradation Studies of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone under forced degradation conditions?
Based on the degradation patterns of related quinolinone and pyridone structures, the primary degradation pathways for 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone are expected to involve hydrolysis, oxidation, and photodegradation.[1][2][3] Under hydrolytic conditions (acidic and basic), the amide bond in the quinolinone ring may be susceptible to cleavage. Oxidative stress can lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products. Photodegradation may induce isomerization or the formation of photolytic dimers or adducts.
Q2: My control samples (unstressed) are showing degradation. What could be the cause?
Degradation in control samples can be attributed to several factors:
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Inherent Instability: The molecule may have limited intrinsic stability at the storage conditions (temperature, light, humidity).
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Contaminated Solvents or Reagents: Impurities in the solvents or reagents used to prepare the sample solutions can initiate degradation.
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Improper Storage: Exposure to light or elevated temperatures during sample preparation or storage can cause degradation. It is crucial to store samples in amber vials and at appropriate temperatures.
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Interaction with Container: The compound may be adsorbing to or reacting with the surface of the storage container.
Q3: I am not observing any degradation under my stress conditions. What should I do?
If no degradation is observed, the stress conditions may not be stringent enough.[3] Consider the following adjustments:
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Increase Stressor Concentration: For hydrolytic and oxidative studies, increase the concentration of the acid, base, or oxidizing agent.
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Elevate Temperature: For thermal and hydrolytic studies, increasing the temperature can accelerate degradation. However, be cautious not to use excessively high temperatures that might lead to unrealistic degradation pathways.[1]
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Extend Exposure Time: Increase the duration of the stress exposure.
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Increase Light Intensity: For photostability studies, ensure the light source provides a sufficient overall illumination and integrated near-ultraviolet energy as per ICH Q1B guidelines.[4]
Q4: How can I distinguish between process impurities and degradation products?
A forced degradation study is essential for this purpose.[2][3] Process impurities are typically present in the initial, unstressed sample. Degradation products, on the other hand, will form and/or increase in concentration over time when the drug substance is subjected to stress conditions. By comparing the impurity profiles of the unstressed sample with those of the stressed samples, you can identify which impurities are true degradants.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the best selectivity for the parent compound and its degradants. |
| Suboptimal Mobile Phase pH | The ionization state of the analyte and degradants can significantly impact peak shape. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. |
| Mobile Phase Composition | Optimize the organic modifier (e.g., acetonitrile, methanol) and its gradient to achieve better separation. |
| Ion Pairing Agents | For highly polar degradants, consider adding an ion-pairing agent to the mobile phase to improve retention and peak shape. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
Issue 2: Mass Spectrometry (MS) Signal Suppression or Enhancement
| Possible Cause | Troubleshooting Step |
| Matrix Effects | High concentrations of non-volatile buffer salts or other matrix components can interfere with ionization. Dilute the sample or use a solid-phase extraction (SPE) cleanup step. |
| Co-eluting Degradants | If a degradant co-elutes with the parent compound, it can affect the ionization efficiency. Optimize the HPLC method to improve separation. |
| Inappropriate Ionization Source | Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have different sensitivities for different compounds. Try both ionization modes to see which provides a better signal for your analytes of interest. |
Issue 3: Difficulty in Elucidating Degradant Structures
| Possible Cause | Troubleshooting Step |
| Insufficient Concentration of Degradant | Concentrate the stressed sample to increase the signal of the degradation product. This can be done by evaporation of the solvent or by using a larger injection volume on a semi-preparative HPLC system to isolate the degradant. |
| Lack of Fragmentation in MS/MS | Optimize the collision energy in the mass spectrometer to induce sufficient fragmentation for structural elucidation. |
| Isomeric Degradants | If MS/MS data is insufficient to differentiate between isomers, consider using other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy after isolating the degradant. |
Quantitative Data Summary
Forced degradation studies aim to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization without being so excessive that it leads to secondary degradation. The following table provides a general framework for typical stress conditions.
| Stress Condition | Reagent/Condition | Typical Concentration/Level | Typical Duration | Expected Degradation (%) |
| Acid Hydrolysis | HCl or H₂SO₄ | 0.1 M - 1 M | 2 hours - 7 days | 5 - 20 |
| Base Hydrolysis | NaOH or KOH | 0.1 M - 1 M | 2 hours - 7 days | 5 - 20 |
| Oxidation | H₂O₂ | 3% - 30% | 2 hours - 7 days | 5 - 20 |
| Thermal | Dry Heat | 60°C - 80°C | 24 hours - 14 days | 5 - 20 |
| Photochemical | Light exposure (ICH Q1B) | ≥ 1.2 million lux hours and ≥ 200 watt hours/m² | Variable | 5 - 20 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to the target concentration.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep the solution at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute it with the mobile phase.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 7 days. At specified time points, dissolve a portion of the solid in a suitable solvent and dilute to the target concentration.
-
Photodegradation: Expose the drug substance solution (in a phototransparent container) and the solid drug substance to light conditions as specified in ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.
Protocol 2: HPLC-MS Method for Degradation Product Profiling
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
UV Detection: 254 nm and 280 nm
-
MS Detection: ESI in positive and negative ion modes
-
MS Scan Range: m/z 100-1000
-
MS/MS: Data-dependent acquisition for fragmentation of major peaks
Visualizations
Caption: Plausible degradation pathways of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.
References
Technical Support Center: Purification of 1,6,7,8-Tetrahydroquinoline-2,5-dione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from "1,6,7,8-tetrahydroquinoline-2,5-dione".
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 1,6,7,8-tetrahydroquinoline-2,5-dione.
Issue 1: Low Yield After Purification
| Symptom | Potential Cause | Suggested Solution |
| Significant loss of product after column chromatography. | 1. Decomposition on Silica Gel: The dione functionality can be sensitive to acidic silica gel. 2. Product Streaking/Tailing on Column: Improper solvent system leading to poor separation. 3. Product too Soluble in Eluent: The chosen eluent may be too polar, causing the product to elute too quickly with impurities. | 1. Deactivate Silica Gel: Use silica gel deactivated with a base like triethylamine (NEt3) or sodium bicarbonate (NaHCO3) to neutralize acidic sites. Alternatively, consider using a different stationary phase like neutral alumina.[1] 2. Optimize Solvent System: Systematically screen solvent systems using thin-layer chromatography (TLC) to find an eluent that provides good separation (Rf value of 0.2-0.4 for the product). 3. Use a Gradient Elution: Start with a less polar solvent and gradually increase the polarity to effectively separate the product from less polar and more polar impurities. |
| Low recovery after recrystallization. | 1. Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. 2. Insufficient Cooling: The solution may not have been cooled to a low enough temperature to induce maximum crystallization. 3. Premature Crystallization: Crystals forming too quickly can trap impurities. | 1. Select an Appropriate Solvent: The ideal solvent should dissolve the compound when hot but not when cold. For a polar compound like this dione, consider alcohols (ethanol, methanol) or a mixed solvent system like ethanol/water or acetone/hexane.[1] 2. Ensure Thorough Cooling: Cool the solution in an ice bath and allow sufficient time for crystallization to complete. 3. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals. |
Issue 2: Oily or Gummy Product Instead of Crystalline Solid
| Symptom | Potential Cause | Suggested Solution |
| The product does not solidify after solvent removal or recrystallization. | 1. Presence of Residual Solvent: Trapped solvent can prevent crystallization. 2. High Impurity Content: Certain impurities can act as "oiling out" agents. 3. Product is inherently difficult to crystallize. | 1. Thorough Drying: Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help remove residual solvents. 2. Pre-purification: If the crude product is very impure, consider a preliminary purification step like a silica gel plug to remove baseline impurities before attempting recrystallization. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure compound if available. |
Issue 3: Product Contaminated with Starting Materials or Byproducts
| Symptom | Potential Cause | Suggested Solution |
| NMR or HPLC analysis shows the presence of 1,3-cyclohexanedione, acrylic acid, or other reaction intermediates. | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Ineffective Work-up: The extraction and washing steps may not have adequately removed water-soluble starting materials. 3. Co-elution during Chromatography: Impurities may have similar polarity to the product. | 1. Optimize Reaction Conditions: Ensure sufficient reaction time and appropriate temperature as per the synthetic protocol. 2. Aqueous Work-up: Perform a thorough aqueous work-up. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic starting materials like acrylic acid. 3. Fine-tune Chromatography: Use a shallower solvent gradient or a different solvent system to improve the resolution between the product and the impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione?
A1: Based on the typical synthesis from 1,3-cyclohexanedione, acrylic acid, and a nitrogen source like ammonium acetate, common impurities include:
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Unreacted Starting Materials: 1,3-cyclohexanedione and acrylic acid.
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Intermediates: Such as the enamine formed from 1,3-cyclohexanedione and ammonia.
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Byproducts: Arising from self-condensation of starting materials or side reactions.
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Oxidized Species: Tetrahydroquinolines can sometimes be susceptible to oxidation, leading to the corresponding quinoline derivatives.
Q2: What is a good starting point for developing a recrystallization protocol?
A2: For a polar, dione-containing molecule like 1,6,7,8-tetrahydroquinoline-2,5-dione, a good starting point for solvent screening would be polar protic solvents like ethanol or isopropanol. If the compound is too soluble, a mixed solvent system such as ethanol-water or acetone-hexane can be effective. The general procedure is to dissolve the crude product in a minimum amount of the hot solvent (or the better solvent of a mixed pair), and then allow it to cool slowly. If using a mixed system, the second, poorer solvent is added to the hot solution until slight turbidity is observed, which is then cleared by adding a small amount of the better solvent before cooling.
Q3: How can I monitor the purity of my product during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography and to check the purity of fractions. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. A typical HPLC method would use a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
Q4: My compound seems to be decomposing on the TLC plate (streaking, new spots appearing over time). What does this mean for purification?
A4: This is a strong indication that your compound is unstable on silica gel. For column chromatography, you should use deactivated silica gel or an alternative stationary phase like alumina. If the instability is due to air or light sensitivity, it is advisable to perform the purification quickly and with protection from light.[1]
Data Presentation
Table 1: Illustrative Purity Improvement of 1,6,7,8-Tetrahydroquinoline-2,5-dione
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield/Recovery | Key Impurities Removed |
| Column Chromatography (Silica Gel) | ~75% | >95% | ~60-70% | Unreacted starting materials, polar byproducts |
| Recrystallization (Ethanol/Water) | ~90% | >99% | ~80-90% | Closely related structural isomers, minor polar impurities |
Note: The values in this table are illustrative and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column:
-
Choose an appropriately sized glass column based on the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude 1,6,7,8-tetrahydroquinoline-2,5-dione in a minimum amount of the chromatography eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to 1:1 or pure ethyl acetate) to elute the compounds from the column.
-
The optimal solvent system should be determined beforehand by TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube and add a few drops of a potential solvent (e.g., ethanol).
-
If it dissolves readily at room temperature, the solvent is too good. If it is insoluble, heat the solvent. If it dissolves when hot and precipitates upon cooling, the solvent is a good candidate.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of 1,6,7,8-tetrahydroquinoline-2,5-dione.
Caption: Troubleshooting decision tree for obtaining a crystalline product.
References
Validation & Comparative
A Comparative Analysis of 1,6,7,8-Tetrahydroquinoline-2,5-dione and Other Quinolinone Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 1,6,7,8-tetrahydroquinoline-2,5-dione against other quinolinone derivatives, focusing on their potential as anticancer agents. Due to the limited publicly available experimental data specifically for 1,6,7,8-tetrahydroquinoline-2,5-dione, this comparison is based on the structure-activity relationships (SAR) of analogous compounds and highlights key structural motifs that influence biological activity.
Quinolinone and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The core quinolinone structure has been a versatile scaffold for the development of numerous therapeutic agents. This guide focuses on the partially saturated derivative, 1,6,7,8-tetrahydroquinoline-2,5-dione, and compares its structural features and inferred biological potential with other notable quinolinone compounds.
Structural Comparison and Inferred Activity
The chemical structure of 1,6,7,8-tetrahydroquinoline-2,5-dione, featuring a partially saturated pyridine ring and two carbonyl groups, suggests potential for diverse biological interactions. The presence of the dione functionality, in particular, may contribute to its reactivity and ability to engage with biological targets.
In comparison to fully aromatic quinolinones, the tetrahydro- nature of the pyridine ring introduces conformational flexibility, which can significantly impact receptor binding and biological activity. The positioning of the carbonyl groups at C2 and C5 is also a key determinant of its chemical properties and potential biological targets.
Anticancer Potential: A Comparative Overview
While direct experimental data for 1,6,7,8-tetrahydroquinoline-2,5-dione is scarce in the reviewed literature, the anticancer activities of structurally related tetrahydroquinolinone and quinolinone derivatives provide valuable insights into its potential.
Comparison with Other Tetrahydroquinolinone Derivatives
Several studies have highlighted the anticancer potential of substituted tetrahydroquinolinone derivatives. For instance, compounds with aryl substitutions on the tetrahydroquinoline core have demonstrated significant antiproliferative activity. The introduction of different functional groups allows for the modulation of the compound's electronic and steric properties, influencing its interaction with biological targets.
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Key Structural Features | Reference |
| Pyrazolo[3,4-b]quinoline derivative (15) | MCF-7 (Breast), HepG2 (Liver), A549 (Lung) | 15.16, 18.74, 18.68 | Fused pyrazole ring | [1] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon), A549 (Lung) | ~13, 11.33 | Naphthylmethyl and phenyl substitutions | [2] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung) | Comparable to cisplatin/doxorubicin | 8-hydroxy and sulfonamide moieties | [3] |
This table presents data for structurally related compounds to infer the potential of 1,6,7,8-tetrahydroquinoline-2,5-dione.
The data suggests that substitutions on the tetrahydroquinoline scaffold are crucial for potent anticancer activity. The pyrazolo-fused derivative 15 exhibits strong cytotoxicity across multiple cell lines, indicating the importance of an extended aromatic system.[1] Similarly, the bulky lipophilic groups in compound 4a contribute to its potent activity.[2] The activity of compound 3c highlights the significance of the 8-hydroxy group, a common feature in bioactive quinolines.[3]
Based on these comparisons, it can be inferred that the unsubstituted 1,6,7,8-tetrahydroquinoline-2,5-dione might possess modest activity, which could be significantly enhanced through strategic substitutions at various positions of the quinolinone core.
Signaling Pathways and Mechanism of Action
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Several quinolinone derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism of action for their anticancer effects.[5][6]
For instance, a novel quinoline-based compound, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), was identified as a potent mTOR inhibitor with an IC50 value of 64 nM.[5] It acts as a dual mTORC1 and mTORC2 inhibitor, leading to the disruption of the entire PI3K-Akt-mTOR cascade and inducing apoptosis.[5] Another study on tetrahydroquinolinone derivatives revealed that (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) induces autophagy in HCT-116 cells by suppressing the PI3K/AKT/mTOR signaling pathway.[7]
Given the structural similarities, it is plausible that 1,6,7,8-tetrahydroquinoline-2,5-dione or its derivatives could also exert their potential anticancer effects by modulating the PI3K/Akt/mTOR pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinolinone derivatives.
Experimental Protocols
While a specific protocol for 1,6,7,8-tetrahydroquinoline-2,5-dione is not available, a general synthesis for related tetrahydroquinolinone derivatives is presented below.
General Synthesis of Tetrahydroquinolinone Derivatives
The synthesis of tetrahydroquinolinone derivatives often involves a multicomponent reaction. For example, the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be achieved by treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate.
Experimental Workflow:
Caption: General workflow for the synthesis of a tetrahydroquinoline derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of quinolinone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control. A known anticancer drug is used as a positive control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
While direct experimental data for 1,6,7,8-tetrahydroquinoline-2,5-dione remains limited in the public domain, a comparative analysis of structurally similar quinolinone and tetrahydroquinolinone derivatives provides valuable insights into its potential as a scaffold in drug discovery. The existing literature strongly suggests that the tetrahydroquinolinone core is a promising template for the development of novel anticancer agents, particularly through inhibition of the PI3K/Akt/mTOR signaling pathway. Further synthesis and biological evaluation of 1,6,7,8-tetrahydroquinoline-2,5-dione and its derivatives are warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring this chemical space for the development of next-generation cancer therapeutics.
References
- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Tetrahydroquinoline-2,5-dione Analogs and Established Bioactive Compounds
The tetrahydroquinoline core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3][4] This guide compares the performance of representative bioactive tetrahydroquinolinone analogs against well-established compounds in the fields of oncology and inflammation.
Part 1: Anticancer Activity
Derivatives of the tetrahydroquinoline scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. A key mechanism of action for some of these compounds is the induction of apoptosis, or programmed cell death.[5] This section compares the in vitro cytotoxicity of a representative tetrahydroquinolinone derivative with standard chemotherapeutic agents.
Data Presentation: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of a representative tetrahydroquinolinone analog compared to standard anticancer drugs against various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Class | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| Compound 15 (pyrazolo quinoline derivative) | Tetrahydroquinoline Derivative | 15.16 | 18.68 | - | 18.74 |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (Compound 4a) | Tetrahydroquinolinone Derivative | - | 11.33 ± 0.67 | ~13 | - |
| Doxorubicin | Anthracycline Chemotherapy | 7.67 | 6.62 | - | 8.28 |
| 5-Fluorouracil (5-FU) | Antimetabolite Chemotherapy | >100 | >100 | - | >100 |
Data for Compound 15 and 5-FU sourced from a study on new series of tetrahydroquinoline.[2] Data for Compound 4a sourced from a study on tetrahydroquinolinone derivatives.[5] Doxorubicin data is presented as a comparator from the same study as Compound 15.[6]
Signaling Pathway: Apoptosis Induction
Many anticancer agents, including certain tetrahydroquinolinone derivatives, exert their effect by inducing apoptosis.[5] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, which are proteases that execute the dismantling of the cell.
Caption: The extrinsic and intrinsic pathways of apoptosis, both converging on the activation of effector caspases.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., tetrahydroquinolinone derivatives) and control drugs (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of untreated cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: A typical workflow for determining cell viability using the MTT assay.
Part 2: Anti-inflammatory Activity
Certain tetrahydroquinoline derivatives have also been investigated for their anti-inflammatory properties.[10][11] The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[12][13][14]
Data Presentation: In Vivo Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for the acute anti-inflammatory activity of compounds. The table below compares the percentage inhibition of edema by a representative tetrahydroquinoline derivative and a standard NSAID.
| Compound | Class | Dose (mg/kg) | Inhibition of Edema (%) |
| 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine (Compound 9b) | Tetrahydroquinoline Derivative | 50 | 46.1 |
| Indomethacin | NSAID | 10 | 52.3 |
Data sourced from a study on the anti-inflammatory activity of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds.[11][15]
Signaling Pathway: Cyclooxygenase (COX) Inhibition
NSAIDs exert their anti-inflammatory effects by blocking the COX pathway. Arachidonic acid, released from cell membranes, is converted by COX enzymes (COX-1 and COX-2) into prostaglandins, which promote inflammation, pain, and fever.[16]
Caption: Inhibition of COX enzymes by NSAIDs blocks the production of inflammatory prostaglandins.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is widely used to assess the efficacy of anti-inflammatory drugs.[10][11]
-
Animals: Adult Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g, are used. The animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compounds (e.g., tetrahydroquinoline derivatives) and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally at a specific dose. A control group receives only the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, docking studies and anti-inflammatory activity of some 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
The Promise of Dihydroquinolinones: A Comparative Guide to the Biological Efficacy of "2-Hydroxy-7,8-dihydro-5(6H)-quinolinone" Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This guide focuses on the emerging potential of 2-hydroxy-7,8-dihydro-5(6H)-quinolinone derivatives by presenting a comparative analysis of their close structural analogs. While direct experimental data for this specific scaffold remains nascent, the compelling bioactivities of related dihydro- and tetrahydro-quinolinones highlight a promising avenue for novel therapeutic development. This document provides a comprehensive overview of their anticancer, antibacterial, and enzyme-inhibitory properties, supported by available experimental data and detailed methodologies.
Comparative Efficacy of Dihydroquinolinone and Tetrahydroquinoline Derivatives
The following tables summarize the biological activities of various derivatives, providing a baseline for understanding the potential of the 2-hydroxy-7,8-dihydro-5(6H)-quinolinone core.
Table 1: Anticancer Activity of Quinolinone and Related Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | [1] |
| HCT-116 (Colon) | 5.34 | [1] | ||
| MCF-7 (Breast) | 5.21 | [1] | ||
| Quinoline chalcone 6 | HL60 (Leukemia) | 0.59 | [1] | |
| Quinoline-5-Sulfonamide | Compound 3c | C-32 (Melanoma) | Comparable to Cisplatin/Doxorubicin | [2] |
| MDA-MB-231 (Breast) | Comparable to Cisplatin/Doxorubicin | [2] | ||
| A549 (Lung) | Comparable to Cisplatin/Doxorubicin | [2] | ||
| 2-Quinolone Derivative | Compound 11e | COLO 205 (Colon) | Nanomolar range | [3] |
| Hybrid 7-Hydroxy Quinolinone | Compound 6 | MCF-7 (Breast) | Potent, comparable to Doxorubicin | [4] |
| Compound 8 | MCF-7 (Breast) | Potent, comparable to Doxorubicin | [4] | |
| 8-Substituted 2-Methyl-5,6,7,8-tetrahydroquinoline | (R)-5a | A2780 (Ovarian) | Significant | [5] |
Table 2: Antibacterial and Enzyme Inhibitory Activity
| Compound Class | Derivative | Target | Activity | Reference |
| Quinoline-5-Sulfonamide | Compound 3c | MRSA | Efficacy comparable to Oxacillin/Ciprofloxacin | [2] |
| Quinolinone Derivative | Preclinical candidate 63 | Mutant IDH1 (mIDH1) | Potent and orally bioavailable inhibitor | [6] |
Mechanisms of Action: A Deeper Dive
Several key mechanisms of action have been elucidated for quinolinone derivatives, suggesting potential pathways for their therapeutic effects.
-
Cell Cycle Arrest: Certain quinoline-chalcone and 2-quinolone derivatives have been shown to arrest the cell cycle at the G2/M phase, thereby inhibiting cancer cell proliferation.[1][3] Hybrid 7-hydroxy quinolinone derivatives were found to cause cell cycle arrest at the S and G2/M phases.[4]
-
Induction of Apoptosis: The anticancer activity of many quinolinone derivatives is linked to their ability to induce programmed cell death (apoptosis). This is often mediated through the depolarization of mitochondria and the generation of reactive oxygen species (ROS).[1][5]
-
Microtubule Disruption: Some 2-quinolone derivatives act as potent tubulin inhibitors, disrupting microtubule assembly and leading to mitotic arrest and apoptosis.[3]
-
Enzyme Inhibition: Specific quinolinone derivatives have been designed to inhibit key enzymes involved in cancer and other diseases. For example, derivatives have been developed as potent inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme in certain cancers.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these compounds and a general workflow for assessing their biological efficacy.
Caption: General signaling pathways affected by anticancer quinolinone derivatives.
Caption: A generalized experimental workflow for evaluating the biological efficacy of novel quinolinone derivatives.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are summarized protocols for key experiments cited in the literature for analogous compounds.
In Vitro Antiproliferative Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound as described for the cell cycle analysis.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of cells in each quadrant is quantified.
Conclusion and Future Directions
The existing body of research on dihydro- and tetrahydro-quinolinone derivatives strongly suggests that the "2-Hydroxy-7,8-dihydro-5(6H)-quinolinone" scaffold is a promising starting point for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer and antibacterial effects, coupled with varied mechanisms of action, underscore the versatility of this chemical class.
Future research should focus on the synthesis and systematic biological evaluation of a library of "2-Hydroxy-7,8-dihydro-5(6H)-quinolinone" derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective activity. Furthermore, detailed mechanistic studies will be necessary to elucidate the specific cellular targets and signaling pathways modulated by these novel compounds. The data presented in this guide provides a solid foundation and a compelling rationale for embarking on such a research program.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 3. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 4. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Synthesis Methods for 1,6,7,8-Tetrahydroquinoline-2,5-dione
A critical intermediate in medicinal chemistry and materials science, 1,6,7,8-tetrahydroquinoline-2,5-dione and its derivatives are foundational scaffolds for the development of novel therapeutic agents and functional materials. The efficiency of synthesizing this core structure is paramount for advancing research and development in these fields. This guide provides a comparative analysis of three prominent synthetic methodologies for 1,6,7,8-tetrahydroquinoline-2,5-dione, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective protocols, yields, and operational parameters.
Method 1: One-Pot Reaction of 1,3-Cyclohexanedione, Acrylic Acid, and Ammonium Acetate
This method presents a straightforward and atom-economical approach to the target molecule through a one-pot condensation reaction.
Experimental Protocol
In a typical procedure, 1,3-cyclohexanedione (1.0 eq), acrylic acid (1.2 eq), and ammonium acetate (1.2 eq) are combined in a reaction vessel. The mixture is heated to 80°C with stirring under a nitrogen atmosphere for 5 hours. Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1,6,7,8-tetrahydroquinoline-2,5-dione.
Method 2: Reaction of 3-Aminocyclohex-2-enone with Methyl Propiolate
This classical approach utilizes a Michael addition followed by cyclization to construct the quinoline-2,5-dione core.
Experimental Protocol
3-Aminocyclohex-2-enone (1.0 eq) is dissolved in a suitable solvent, such as methanol. Methyl propiolate (1.1 eq) is then added dropwise to the solution at room temperature. The reaction mixture is stirred for a specified period, typically ranging from 12 to 24 hours, during which the progress of the reaction is monitored by thin-layer chromatography. After the reaction is complete, the solvent is removed in vacuo, and the resulting residue is purified by recrystallization or column chromatography to yield 1,6,7,8-tetrahydroquinoline-2,5-dione.
Method 3: One-Pot Reaction of Morita-Baylis-Hillman Adduct Acetates with Cyclohexane-1,3-dione and Ammonium Acetate
This modern, solvent-free method offers an efficient and environmentally benign route to the target compound.
Experimental Protocol
A Morita-Baylis-Hillman adduct acetate (1.0 eq), cyclohexane-1,3-dione (1.2 eq), and ammonium acetate (3.0 eq) are combined in a reaction vessel. The mixture is heated to 90°C and stirred for 6 hours in the absence of a solvent. After the reaction is complete, the mixture is cooled to room temperature, and the crude product is directly purified by column chromatography on silica gel to give 1,6,7,8-tetrahydroquinoline-2,5-dione.
Comparative Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Materials | 1,3-Cyclohexanedione, Acrylic Acid, Ammonium Acetate | 3-Aminocyclohex-2-enone, Methyl Propiolate | Morita-Baylis-Hillman Adduct Acetate, Cyclohexane-1,3-dione, Ammonium Acetate |
| Reaction Type | One-pot condensation | Michael addition-cyclization | One-pot, solvent-free condensation |
| Reaction Temperature | 80°C | Room Temperature | 90°C |
| Reaction Time | 5 hours | 12-24 hours | 6 hours |
| Solvent | None explicitly required for reaction, used in workup | Methanol | None (Solvent-free) |
| Catalyst | Ammonium Acetate (also a reactant) | None | Ammonium Acetate (also a reactant) |
| Reported Yield | Moderate to Good | Variable | Up to 38% (for a specific derivative) |
| Key Advantages | Atom-economical, one-pot | Mild reaction conditions | Solvent-free, efficient |
| Key Disadvantages | Requires heating and purification | Longer reaction times | Requires pre-synthesis of MBH adduct |
Experimental Workflow Diagrams
Caption: Workflow for the one-pot synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione (Method 1).
Validating the Mechanism of Action of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical kinase inhibitor, 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone, against established kinase inhibitors, Sorafenib and Sunitinib. The data presented herein is generated for illustrative purposes to demonstrate a robust validation workflow for a novel compound with a suspected mechanism of action in kinase inhibition.
Executive Summary
2-Hydroxy-7,8-dihydro-5(6H)-quinolinone is a novel small molecule with a quinolinone core, a scaffold present in numerous known kinase inhibitors. This guide outlines a series of in vitro experiments designed to elucidate its mechanism of action and compare its efficacy and selectivity against well-characterized multi-kinase inhibitors. The presented data, while hypothetical, suggests that 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone is a potent and selective inhibitor of VEGFR2 and PDGFRβ, with a competitive mode of ATP binding.
Comparative Performance Data
The following table summarizes the hypothetical quantitative data for 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone in comparison to Sorafenib and Sunitinib.
| Parameter | 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | Sorafenib | Sunitinib |
| Target Kinase | IC₅₀ (nM) | IC₅₀ (nM) | IC₅₀ (nM) |
| VEGFR2 | 15 | 90 | 9 |
| PDGFRβ | 25 | 58 | 8 |
| c-Kit | 150 | 68 | 8 |
| B-Raf | >10,000 | 22 | >10,000 |
| EGFR | >10,000 | >10,000 | >10,000 |
| Cellular Activity | GI₅₀ (µM) in HUVEC cells | GI₅₀ (µM) in HUVEC cells | GI₅₀ (µM) in HUVEC cells |
| 0.1 | 0.5 | 0.05 | |
| Binding Affinity (K_d) | (nM) to VEGFR2 | (nM) to VEGFR2 | (nM) to VEGFR2 |
| 20 | 120 | 15 |
Signaling Pathway Diagram
The diagram below illustrates the targeted signaling pathway of VEGFR2 and PDGFRβ, which are critical in angiogenesis and cell proliferation. Inhibition of these receptor tyrosine kinases by a small molecule inhibitor blocks downstream signaling cascades, such as the MAPK and PI3K/Akt pathways.
Caption: Targeted inhibition of VEGFR2 and PDGFRβ signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a panel of kinases.
Materials:
-
Recombinant human kinases (VEGFR2, PDGFRβ, c-Kit, B-Raf, EGFR)
-
ATP and appropriate peptide substrates
-
Test compounds (2-Hydroxy-7,8-dihydro-5(6H)-quinolinone, Sorafenib, Sunitinib) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, peptide substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Proliferation Assay (GI₅₀ Determination)
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the test compounds in a relevant cell line.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Cell culture medium (e.g., EGM-2)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well plates
Procedure:
-
Seed HUVEC cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Plot the percentage of cell growth inhibition against the logarithm of the compound concentration and determine the GI₅₀ value.
Surface Plasmon Resonance (SPR) for Binding Affinity (K_d)
Objective: To determine the equilibrium dissociation constant (K_d) of the test compounds for their target kinase.
Materials:
-
Biacore instrument
-
CM5 sensor chip
-
Recombinant human VEGFR2
-
Test compounds dissolved in running buffer
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize recombinant VEGFR2 onto the surface of a CM5 sensor chip.
-
Prepare a series of concentrations of the test compound in running buffer.
-
Inject the different concentrations of the test compound over the sensor chip surface.
-
Measure the binding response at each concentration.
-
Fit the steady-state binding data to a 1:1 binding model to determine the K_d.
Experimental Workflow Diagram
The following diagram outlines the workflow for validating a novel kinase inhibitor.
Caption: Workflow for kinase inhibitor validation.
Conclusion
The hypothetical data presented in this guide suggests that 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone is a promising candidate for a selective VEGFR2 and PDGFRβ inhibitor. The outlined experimental workflow provides a robust framework for the validation of its mechanism of action. Further studies, including broader kinase profiling, cellular assays to confirm on-target effects, and in vivo efficacy models, would be necessary to fully characterize this compound for potential therapeutic development.
A Comparative Analysis of the Bioactivity of 1,6,7,8-Tetrahydroquinoline-2,5-dione and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of the heterocyclic compound 1,6,7,8-tetrahydroquinoline-2,5-dione and its synthetic precursors. While the tetrahydroquinoline scaffold is a well-established pharmacophore present in a multitude of bioactive molecules, specific experimental data on the bioactivity of the 1,6,7,8-tetrahydroquinoline-2,5-dione isomer remains limited in publicly available literature. This guide, therefore, focuses on the documented bioactivities of its precursors to offer a baseline for comparison and to highlight potential areas for future research.
Introduction to 1,6,7,8-Tetrahydroquinoline-2,5-dione and its Synthetic Precursors
The synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione can be achieved through the reaction of key precursors. Two primary synthetic routes have been identified, utilizing either the condensation of 1,3-cyclohexanedione with acrylic acid or the reaction of 3-aminocyclohex-2-enone with methyl propiolate. The bioactivities of these precursor molecules are varied and provide a foundational understanding of the potential biological effects that could be retained, modified, or lost in the final product.
Comparative Bioactivity Data
The following tables summarize the available quantitative and qualitative bioactivity data for the precursors of 1,6,7,8-tetrahydroquinoline-2,5-dione. It is important to note that direct comparative studies of the final product and its precursors are not currently available in the scientific literature.
Table 1: Summary of Known Pharmacological Activities of Precursors
| Compound | Class | Documented Bioactivity | Quantitative Data (IC50/EC50) |
| 1,3-Cyclohexanedione | Diketone | Precursor to Ondansetron (antiemetic); derivatives exhibit herbicidal, anticoagulant, diuretic, anticancer, spasmolytic, and antianaphylactic properties. | Data not available for the parent compound. |
| Acrylic Acid | Carboxylic Acid | Antimicrobial, Antibacterial. | Data not available in a standardized format. |
| 3-Aminocyclohex-2-enone | Enaminone | CXCR2 Antagonist (derivatives). | Derivatives show IC50 values in the low µM range against CXCR2. Parent compound's activity is not specified. |
| Methyl Propiolate | Ester | Used in the synthesis of bioactive heterocycles. | Data not available for specific pharmacological activity. |
Table 2: Summary of Toxicological Data for Precursors
| Compound | Acute Toxicity (LD50) | Other Toxicological Information |
| 1,3-Cyclohexanedione | 1600-2500 mg/kg (oral, rat) | Skin and eye irritant. |
| Acrylic Acid | 340 mg/kg (oral, rat) | Corrosive, severe skin and respiratory tract irritant. |
| 3-Aminocyclohex-2-enone | Data not available | Derivatives show low cytotoxicity. Irritant. |
| Methyl Propiolate | 18 mg/kg (intravenous, mouse) | Lachrymatory agent, flammable, skin and eye irritant. |
Experimental Protocols
Detailed methodologies for the key bioactivity assays cited for the precursors are provided below.
CXCR2 Antagonist Activity Assay (for 3-Aminocyclohex-2-enone derivatives)
This protocol is based on a Tango™ GPCR assay system used to evaluate the inhibition of CXCR2 downstream signaling.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the human CXCR2 receptor.
Materials:
-
U2OS cell line stably expressing the human CXCR2 receptor fused to a C-terminal V5 tag and a 3C-protease cleavage site, followed by a tTA transcription factor (Tango™ CXCR2-bla U2OS cells).
-
LiveBLAzer™-FRET B/G Substrate (CCF4-AM).
-
CXCL8 (IL-8) as the agonist.
-
Test compounds (derivatives of 3-aminocyclohex-2-enone).
-
Assay medium: Freestyle™ Expression Medium.
-
Detection medium: Solution D.
Procedure:
-
Cell Plating: Tango™ CXCR2-bla U2OS cells are seeded in 384-well black-wall, clear-bottom plates at a density of 10,000 cells per well in the assay medium and incubated overnight at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Addition: The test compounds are serially diluted and added to the cells.
-
Agonist Stimulation: After a 30-minute incubation with the test compounds, the cells are stimulated with an EC80 concentration of CXCL8.
-
Incubation: The plates are incubated for 5 hours at 37°C.
-
Substrate Loading: The LiveBLAzer™-FRET B/G Substrate is added to each well, and the plates are incubated for an additional 2 hours at room temperature in the dark.
-
Detection: The fluorescence emission is measured at 460 nm (blue) and 530 nm (green) with an excitation wavelength of 409 nm using a fluorescence plate reader.
-
Data Analysis: The ratio of blue to green fluorescence is calculated to determine the level of receptor activation. The IC50 values are determined by plotting the percent inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the synthetic pathway for 1,6,7,8-tetrahydroquinoline-2,5-dione and a relevant biological pathway for one of its precursors.
Caption: Synthetic route to 1,6,7,8-tetrahydroquinoline-2,5-dione.
Caption: CXCR2 signaling pathway and inhibition by 3-aminocyclohex-2-enone derivatives.
Conclusion
This guide consolidates the currently available bioactivity data for the precursors of 1,6,7,8-tetrahydroquinoline-2,5-dione. The precursors exhibit a range of biological effects, from the antimicrobial properties of acrylic acid to the CXCR2 antagonist activity of 3-aminocyclohex-2-enone derivatives. Notably, there is a significant lack of published research on the specific bioactivity of 1,6,7,8-tetrahydroquinoline-2,5-dione itself. This represents a clear knowledge gap and an opportunity for future investigation. Researchers are encouraged to explore the pharmacological profile of this compound to determine if it retains, enhances, or presents novel bioactivities compared to its building blocks. Such studies would be invaluable to the drug discovery and development community.
Reproducibility of 1,6,7,8-Tetrahydroquinoline-2,5-dione Synthesis and Bioassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of synthesizing and evaluating novel compounds is paramount. This guide provides a comparative analysis of the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione and the bioassays associated with this class of compounds, with a focus on providing actionable data and detailed protocols to ensure experimental consistency.
Synthesis of 1,6,7,8-Tetrahydroquinoline-2,5-dione: A Primary Method and Potential Alternatives
The synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione (CAS 5057-12-5) has been reported through a one-pot reaction, providing a straightforward method for its preparation. While direct comparative studies on the reproducibility of various synthetic routes for this specific compound are limited in the reviewed literature, a general method has been described.
A common approach involves the reaction of 1,3-cyclohexanedione with acrylic acid in the presence of ammonium acetate.[1] This method is advantageous due to the commercial availability of the starting materials.
Table 1: Synthesis of 1,6,7,8-Tetrahydroquinoline-2,5-dione
| Parameter | Method 1: Reaction of 1,3-Cyclohexanedione and Acrylic Acid |
| Starting Materials | 1,3-Cyclohexanedione, Acrylic Acid, Ammonium Acetate |
| Reaction Conditions | Heated with stirring at 80 °C for 5 h under nitrogen protection. |
| Purification | Dilution with water, extraction with ethyl acetate, drying over anhydrous Na2SO4, and purification by column chromatography (eluent: ethyl acetate/hexane). |
| Reported Yield | Data not explicitly provided in the general method description. Further experimental validation is required to establish a reproducible yield. |
| Product Characteristics | Pale Yellow Solid.[1] Melting point: 196-198°C. |
Experimental Protocol: Synthesis of 1,6,7,8-Tetrahydroquinoline-2,5-dione
The following protocol is based on the general method described in the literature[1]:
-
In a reaction vial, mix 1,3-cyclohexanedione (8.9 mmol, 1 eq.) with acrylic acid (10.6 mmol, 1.2 eq.).
-
Add ammonium acetate (10.6 mmol, 1.2 eq.) to the mixture.
-
Thoroughly mix the reaction mixture using a spatula.
-
Heat the mixture with stirring at 80 °C for 5 hours under a nitrogen atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with 10 mL of distilled water.
-
Extract the product with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts and dry over anhydrous Na2SO4.
-
Filter the mixture and remove the solvent by evaporation under reduced pressure.
-
Purify the resulting crude product by column chromatography using an ethyl acetate/hexane eluent system to afford the target compound.
To ensure reproducibility, it is crucial to precisely control the reaction temperature, time, and stoichiometry of the reagents. The purity of the starting materials and the efficiency of the purification process will also significantly impact the final yield and purity of the product.
Bioassays of Tetrahydroquinoline Derivatives: A Look at Anticancer and Enzyme Inhibition Activities
While specific bioassay data for 1,6,7,8-tetrahydroquinoline-2,5-dione is not extensively available in the reviewed literature, the broader class of tetrahydroquinoline derivatives has been evaluated for various biological activities, particularly as anticancer agents and enzyme inhibitors. These studies provide a basis for potential bioassays for the target compound.
Tetrahydroquinoline derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.[2][3][4] One of the targeted pathways is the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.[3][4] Additionally, some derivatives have been identified as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a promising target in cancer therapy.[2]
Table 2: Representative Bioactivities of Tetrahydroquinoline Derivatives
| Bioassay | Target/Cell Line | Reported Activity (Example) | Reference |
| Antiproliferative Activity | MGC-803 cells | IC50 = 1.13 µM and 1.15 µM for compounds 18s and 18x respectively. | [2] |
| LSD1 Inhibition | LSD1 enzyme | IC50 = 55 nM for compound 18s. | [2] |
| Anticancer Activity | HCT-116 cells | (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) exhibited in vitro antiproliferative activity at micromolar concentrations. | [3][4] |
Experimental Protocol: In Vitro Antiproliferative Assay (General)
The following is a generalized protocol for assessing the antiproliferative activity of a compound, which can be adapted for 1,6,7,8-tetrahydroquinoline-2,5-dione:
-
Cell Culture: Culture the desired cancer cell line (e.g., MGC-803, HCT-116) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability kit.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
For reproducible results, it is essential to maintain consistent cell culture conditions, use a standardized cell seeding density, and ensure accurate preparation of the compound dilutions.
Visualizing the Workflow and Pathways
To further clarify the experimental processes and biological context, the following diagrams illustrate the synthesis workflow, a key signaling pathway, and a logical flow for assessing reproducibility.
References
- 1. 4,6,7,8-TETRAHYDRO-1H,3H-QUINOLINE-2,5-DIONE CAS#: 5057-12-5 [m.chemicalbook.com]
- 2. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone. The following information is compiled from the SDS of structurally similar compounds, including 7,8-dihydro-5(6H)-quinolinone and its derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone. The information is designed to establish safe laboratory practices, covering personal protective equipment (PPE), handling and storage procedures, disposal, and emergency responses.
Hazard Identification and Personal Protective Equipment
Based on the hazard profiles of analogous compounds, 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone is anticipated to cause skin irritation, serious eye irritation or damage, and may cause respiratory irritation.[1][2][3] Some derivatives are also harmful if swallowed and are very toxic to aquatic life with long-lasting effects.[2] Therefore, appropriate personal protective equipment is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specifications |
| Eye/Face Protection | Wear chemical splash-resistant safety glasses or goggles with side protection.[2] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and ensure full skin coverage.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[2][3] |
| Hand Protection | Chemical-resistant, impervious gloves must be worn. Inspect gloves before use. |
Operational and Disposal Plans
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid dust formation.
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Store locked up.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.
-
Avoid release to the environment as related compounds can be toxic to aquatic life.[2]
Emergency Procedures: First Aid
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[3]
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
Experimental Workflow
The following diagram outlines the standard workflow for handling 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone in a laboratory setting.
Caption: Safe handling workflow for 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

